molecular formula C11H8BrNO2 B1589021 Methyl 4-bromoquinoline-8-carboxylate CAS No. 132664-48-3

Methyl 4-bromoquinoline-8-carboxylate

Cat. No.: B1589021
CAS No.: 132664-48-3
M. Wt: 266.09 g/mol
InChI Key: KVVKKGMJTKTDHD-UHFFFAOYSA-N
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Description

Contextualization within Modern Quinoline (B57606) Chemistry Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established "privileged structure" in medicinal chemistry and materials science. sigmaaldrich.com This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. google.com Quinoline derivatives are central to numerous pharmaceuticals, including antimalarial, anticancer, antibacterial, and antiviral agents. google.comnih.govscispace.com In materials science, the quinoline core is integral to the development of organic light-emitting diodes (OLEDs) and sensors. chemenu.com The ongoing exploration of new quinoline derivatives is a vibrant area of research, driven by the quest for novel therapeutic agents and advanced materials. researchgate.net

Significance of Brominated Quinoline Carboxylates as Strategic Synthetic Intermediates

Brominated quinoline carboxylates, such as Methyl 4-bromoquinoline-8-carboxylate, are highly valuable as strategic intermediates in organic synthesis. The presence of two distinct functional groups on the quinoline core allows for sequential and site-selective modifications.

The bromine atom at the 4-position is particularly useful for introducing molecular diversity. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.gov This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide range of substituents.

The methyl carboxylate group at the 8-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This is particularly relevant in medicinal chemistry, where the carboxylate or its derivatives can act as a key binding motif for biological targets. chemrxiv.org The dual functionality of this compound makes it a versatile building block for the synthesis of complex, polysubstituted quinoline derivatives. google.com

Historical Development of Quinoline Functionalization Strategies Relevant to the Compound

The synthesis of the quinoline ring system has a rich history dating back to the 19th century. Several classical named reactions have been developed to construct the quinoline core from simpler aromatic precursors. These include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol (B35011), or other reagents under acidic or basic conditions. acgpubs.orgelsevierpure.com These methods have been instrumental in providing access to a wide variety of substituted quinolines.

The introduction of functional groups onto a pre-formed quinoline ring has also been a subject of extensive study. Halogenation, particularly bromination, of the quinoline ring has been achieved using various reagents and conditions, although controlling the regioselectivity can be challenging. researchgate.net Similarly, the introduction of a carboxyl group has been accomplished through various methods, including the oxidation of alkyl side chains or through metal-catalyzed carboxylation reactions. The development of these functionalization strategies has laid the groundwork for the synthesis of complex quinoline derivatives like this compound.

Current Research Challenges and Opportunities Pertaining to this compound

A significant challenge in the study of this compound is the limited amount of publicly available research specifically detailing its synthesis and applications. While the compound is commercially available and listed in chemical databases, detailed experimental procedures and characterization data are scarce in peer-reviewed literature.

However, this lack of specific research presents a considerable opportunity. The compound's structure suggests its potential as a key intermediate in the synthesis of novel, highly functionalized quinolines. For instance, a patent for substituted indole (B1671886) Mcl-1 inhibitors lists this compound as a potential synthetic precursor, highlighting its relevance in the development of new anticancer agents. google.com

Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for the regioselective modification of the quinoline scaffold. nih.gov These techniques could be applied to precursors of this compound to streamline its synthesis or to further functionalize the molecule itself. The exploration of the reactivity of this compound and its application in the synthesis of new biologically active molecules or functional materials remains a fertile area for future research.

Broader Impact of Quinoline-Based Scaffold Research in Contemporary Chemical Sciences

The study of quinoline-based scaffolds continues to have a profound impact on the chemical sciences. In medicinal chemistry, the quinoline core serves as a template for the design of new drugs targeting a wide range of diseases, from infectious diseases to cancer. The ability to readily modify the quinoline ring allows for the fine-tuning of a compound's pharmacological properties, leading to the development of more potent and selective drugs. chemrxiv.org

In the field of materials science, quinoline derivatives are being investigated for their unique photophysical and electronic properties. chemenu.com Their use in OLEDs, fluorescent probes, and other advanced materials is an active area of research. The versatility of the quinoline scaffold ensures that it will remain a key structural motif in the development of new technologies for the foreseeable future.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 132664-48-3
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Appearance Solid (form)
Melting Point 145-150 °C
Boiling Point No data available
SMILES COC(=O)C1=CC=CC2=C(C=CN=C21)Br
InChI InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3

Properties

IUPAC Name

methyl 4-bromoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVKKGMJTKTDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467878
Record name Methyl 4-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132664-48-3
Record name Methyl 4-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromoquinoline-8-carboxylate
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Advanced Methodologies for the Synthesis of Methyl 4 Bromoquinoline 8 Carboxylate and Its Analogues

Regioselective Bromination Strategies for Quinoline-8-carboxylates

Introducing a bromine atom at the C4-position of a quinoline-8-carboxylate is a significant synthetic challenge. The electronic nature of the quinoline (B57606) system, where the pyridine (B92270) ring is generally electron-deficient and the benzene (B151609) ring is modulated by the C8-substituent, dictates the regiochemical outcome of electrophilic substitution reactions.

Direct Halogenation Approaches and Selectivity Control Research

Direct electrophilic bromination of quinoline typically occurs on the more electron-rich benzene ring, favoring the C5 and C7 positions, particularly when an electron-donating group is present at C8. The pyridine ring is deactivated towards electrophilic attack. researchgate.netacgpubs.org Therefore, achieving direct C4 bromination on a pre-formed quinoline-8-carboxylate system is not a straightforward process and generally results in low yields or mixtures of isomers.

Research has focused on modulating the reactivity of the quinoline ring to achieve the desired C4 selectivity. One common strategy involves the use of N-bromosuccinimide (NBS), a reagent that provides a low concentration of Br₂ and is often used for allylic and benzylic brominations. masterorganicchemistry.com In the context of quinolines, NBS can be used for bromination, but controlling the position remains a key challenge. nih.gov For instance, studies on the bromination of 8-substituted quinolines like 8-hydroxyquinoline (B1678124) or 8-methoxyquinoline (B1362559) using molecular bromine or NBS predominantly yield 5-bromo, 7-bromo, and 5,7-dibromo derivatives. researchgate.netacgpubs.orgresearchgate.net The directing effect of the C8 substituent and the inherent reactivity of the carbocyclic ring overpower the desired reaction on the heterocyclic ring.

Another approach to alter the regioselectivity is the formation of the quinoline N-oxide. This modification activates the pyridine ring, particularly at the C2 and C8 positions, towards nucleophilic attack and certain C-H functionalizations. nih.govresearchgate.net However, achieving electrophilic substitution at C4 remains a less common outcome even with this strategy.

Table 1: Regioselectivity in Direct Bromination of 8-Substituted Quinolines

Starting MaterialBrominating AgentConditionsMajor Product(s)Citation(s)
8-MethoxyquinolineBr₂ in CHCl₃Dark, ambient temp.5-Bromo-8-methoxyquinoline researchgate.netacgpubs.org
8-HydroxyquinolineBr₂ in CH₃CN/CH₂Cl₂0°C to 24°CMixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline researchgate.net
8-AminoquinolineBr₂ in CH₃CN/CH₂Cl₂0°C to 24°CMixture of 5,7-dibromo- and 5-bromo-8-aminoquinoline researchgate.net
TetrahydroquinolineNBS in DCMMild conditions3,6,8-Tribromoquinoline (via bromination/dehydrogenation) nih.gov
N-(Quinolin-8-yl)amidesAlkyl Bromides, Cu(I)DMSO, airC5-Brominated N-(quinolin-8-yl)amides beilstein-journals.org

Indirect Bromination via Diazotization or Other Functional Group Transformations

Given the difficulties with direct C4 bromination, indirect methods provide a more reliable and regioselective route. The most prominent of these is the Sandmeyer reaction, which involves the transformation of an amino group at the C4 position into a bromo group via a diazonium salt intermediate.

The synthetic sequence begins with the preparation of a 4-aminoquinoline-8-carboxylate precursor. This is often accomplished through nucleophilic aromatic substitution of a corresponding 4-chloroquinoline (B167314) derivative. nih.gov The 4-chloroquinoline can be synthesized from the appropriate quinolin-4-ol. The amino group is then converted into a diazonium salt using a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in a strong mineral acid like HBr or H₂SO₄ at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which facilitates the substitution of the diazonium group with a bromine atom, yielding the desired Methyl 4-bromoquinoline-8-carboxylate with high regiochemical fidelity.

Esterification and Carboxylate Group Introduction Methodologies

The methyl carboxylate group at the C8 position is another key feature of the target molecule. Its introduction can be achieved either by esterifying a pre-existing carboxylic acid or by directly installing the carboxyl group onto the quinoline scaffold.

Fischer Esterification and Transesterification Research in Quinoline Context

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid (in this case, 4-bromoquinoline-8-carboxylic acid) with an excess of the alcohol (methanol) to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol (B129727). masterorganicchemistry.comrsc.org

Alternatively, transesterification can be employed if a different ester of the quinoline carboxylic acid is available. rsc.org This process involves exchanging the alkoxy group of an ester with another alcohol. For example, an ethyl 4-bromoquinoline-8-carboxylate could be converted to the methyl ester by heating it in methanol with an acid or base catalyst. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, while base-catalyzed transesterification involves nucleophilic attack of a methoxide (B1231860) ion on the ester carbonyl.

Table 2: Comparison of Esterification Methods

MethodReactantsCatalystKey FeaturesCitation(s)
Fischer Esterification Carboxylic Acid, Alcohol (in excess)Strong Acid (H₂SO₄, HCl, TsOH)Equilibrium reaction; excess alcohol shifts equilibrium to favor product. masterorganicchemistry.commasterorganicchemistry.com
Transesterification Ester, AlcoholAcid or BaseReversible; can be driven by removing the alcohol byproduct. rsc.org

Carboxylation of Quinoline Precursors

Introducing a carboxyl group directly onto the quinoline ring, particularly at the C8 position, represents a more modern and atom-economical approach. These methods often rely on C-H activation strategies. Palladium-catalyzed C-H functionalization has emerged as a powerful tool. nih.gov By using the quinoline N-oxide as a directing group, palladium catalysts can selectively activate the C-H bond at the C8 position. researchgate.netacs.orgacs.org Following this activation, the resulting organometallic intermediate can be trapped with carbon dioxide (CO₂) or a related electrophile to install the carboxylic acid group, which can then be esterified. While C8-acylation and arylation of quinoline N-oxides are well-documented, direct carboxylation remains an area of active research. nih.govacs.org

Development of Novel Heterocycle Annulation Protocols to Form the Quinoline Core

Instead of modifying a pre-existing quinoline, another powerful strategy is to construct the quinoline ring system with the desired substituents already incorporated into the precursors. Several classic and contemporary named reactions are available for this purpose.

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids. researchgate.net It involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.org To synthesize an analogue of the target molecule, one could potentially use a bromo-substituted isatin or a bromo-substituted carbonyl compound. An improved Pfitzinger reaction mediated by TMSCl allows for a one-step synthesis of quinoline-4-carboxylic esters directly. thieme-connect.com

The Doebner reaction provides another direct route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgnih.gov By choosing an appropriately substituted aniline (e.g., an aminobenzoic acid derivative) and a bromo-aldehyde, one could assemble the core structure. A related method, the Doebner-von Miller reaction , condenses anilines with α,β-unsaturated carbonyl compounds, typically under strong acid, to form substituted quinolines. nih.govnih.govukzn.ac.za

The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). acs.orgwikipedia.org This method is highly versatile for producing polysubstituted quinolines. rsc.org A 2-amino-3-bromobenzaldehyde (B168341) condensed with methyl acetoacetate, for example, could be envisioned as a route to the target scaffold.

Other foundational methods include the Skraup synthesis , which uses anilines, glycerol (B35011), sulfuric acid, and an oxidizing agent, though it typically yields quinolines unsubstituted in the pyridine ring. iipseries.orgorganicreactions.orgresearchgate.net The Combes quinoline synthesis reacts anilines with β-diketones under acidic conditions to yield 2,4-disubstituted quinolines. wikipedia.orgquimicaorganica.org

Table 3: Overview of Annulation Reactions for Quinoline Synthesis

Reaction NamePrecursorsProduct TypeKey FeaturesCitation(s)
Pfitzinger Reaction Isatin, Carbonyl CompoundQuinoline-4-carboxylic acidsBase-catalyzed; versatile for C2/C3 substitution. researchgate.netwikipedia.orgjocpr.com
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acidsThree-component reaction; direct access to 4-carboxy-quinolines. iipseries.orgnih.govnih.gov
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesAcid-catalyzed; often uses harsh conditions. nih.govnih.govukzn.ac.za
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, Active Methylene CompoundPolysubstituted QuinolinesAcid or base-catalyzed; highly convergent. acs.orgwikipedia.orgrsc.org
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentQuinolines (often unsubstituted on hetero-ring)Harsh conditions (strong acid, high temp). organicreactions.orgresearchgate.netcdnsciencepub.com
Combes Synthesis Aniline, β-Diketone2,4-Disubstituted QuinolinesAcid-catalyzed; forms enamine intermediate. wikipedia.orgquimicaorganica.orgresearchgate.net

Research on Modified Pfitzinger, Doebner, and Conrad-Limpach Analogues

Classical named reactions remain a cornerstone of heterocyclic synthesis. However, modern research focuses on modifying these traditional methods to improve yields, expand substrate scope, and enhance regioselectivity, particularly for the synthesis of highly substituted quinolines like this compound.

The Pfitzinger reaction , which traditionally involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, has been adapted for the synthesis of functionalized analogues. nih.govwikipedia.orgresearchgate.net A modified Pfitzinger approach could be envisioned for the synthesis of a precursor to the target molecule. For instance, the reaction of a 7-substituted isatin with a suitable α-methylene ketone could yield a quinoline-4-carboxylic acid with a substituent at the 8-position. Subsequent bromination and esterification would then lead to the final product. Research has focused on improving the Pfitzinger reaction by using microwave irradiation, solid-phase synthesis, and various catalysts to improve efficiency. chemrxiv.org

The Doebner reaction , a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, offers another versatile route. wikipedia.orgsynarchive.com For the synthesis of analogues of this compound, a substituted aniline, such as methyl anthranilate, could be reacted with an appropriate aldehyde and pyruvic acid. The resulting quinoline-4-carboxylic acid could then be subjected to bromination. Recent advancements in the Doebner reaction include the use of Lewis acid catalysts and microwave assistance to improve reaction rates and yields. nih.govacs.org A hydrogen-transfer modification of the Doebner reaction has been developed for the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which are known to give low yields in the conventional Doebner reaction. nih.gov

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgnih.gov To synthesize a precursor for this compound, an aniline bearing an ortho-ester group could be reacted with a β-ketoester. The resulting 4-hydroxyquinoline (B1666331) could then be converted to the 4-bromo derivative. Modifications of the Conrad-Limpach synthesis often focus on the use of high-boiling solvents or catalysts to improve the cyclization step. nih.govdartmouth.edu

Table 1: Comparison of Modified Classical Reactions for Quinoline Synthesis

Reaction Starting Materials Key Intermediates Advantages Challenges
Modified Pfitzinger Substituted Isatins, Carbonyl Compounds Isatoic acid, Enamine Access to quinoline-4-carboxylic acids. Limited availability of substituted isatins.
Modified Doebner Substituted Anilines, Aldehydes, Pyruvic Acid Schiff base, Enamine Three-component reaction, high atom economy. Potential for side reactions.
Modified Conrad-Limpach Substituted Anilines, β-Ketoesters Schiff base, Enamine Access to 4-hydroxyquinolines. Harsh reaction conditions (high temperatures).

Tandem Reaction Sequences for Efficient Quinoline Ring Construction

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules like polysubstituted quinolines. researchgate.net These approaches are advantageous in terms of atom economy, reduced waste generation, and operational simplicity.

One such strategy involves a tandem ynamide benzannulation followed by an iodocyclization to construct highly substituted quinolines. researchgate.net While not directly reported for this compound, this methodology highlights the potential of tandem reactions. A plausible sequence for a related analogue could involve the initial construction of a polysubstituted aniline precursor via a pericyclic cascade, followed by an electrophilic cyclization to form the quinoline ring.

Another approach could involve a palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines to prepare 2-arylquinolines. nih.gov By carefully selecting the starting materials, it is conceivable that this method could be adapted to introduce the desired substituents on the quinoline core.

Recent research has also explored tandem reductive alkylation of quinolines to produce functionalized tetrahydroquinolines. rsc.org While this yields a reduced quinoline ring, it demonstrates the power of tandem processes in rapidly building molecular complexity from simple quinoline precursors.

Table 2: Examples of Tandem Reactions in Quinoline Synthesis

Tandem Reaction Type Key Steps Resulting Quinoline Type Reference
Ynamide Benzannulation/Iodocyclization Pericyclic cascade, Electrophilic cyclization Highly substituted quinolines researchgate.net
Denitrogenative Pd-catalyzed Cascade Denitrogenative addition, Intramolecular cyclization 2-Arylquinolines nih.gov
Reductive Alkylation Hydrogenation, Reductive amination N-alkylated tetrahydroquinolines rsc.org

Chemoenzymatic and Biocatalytic Approaches in Quinoline Synthesis Research

The use of enzymes and microorganisms in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Research in this area is expanding to include the synthesis and functionalization of heterocyclic compounds like quinolines.

Enzymes, particularly halogenases and monooxygenases, hold significant potential for the regioselective functionalization of the quinoline scaffold. rsc.orgnih.govfrontiersin.orgnih.govmdpi.com Flavin-dependent halogenases, for example, are known to catalyze the electrophilic halogenation of aromatic compounds. rsc.orgfrontiersin.org In a chemoenzymatic approach, a quinoline-8-carboxylate precursor could be subjected to enzymatic bromination to introduce the bromine atom at the 4-position with high selectivity, thus avoiding the need for protecting groups and reducing the formation of isomers.

While specific examples of enzymatic bromination of quinoline-8-carboxylates are not yet widely reported, the known substrate scope of halogenases suggests that this is a feasible strategy. The installation of chlorine or bromine atoms into the quinoline ring has been shown to enhance the antitubercular activity of these compounds, highlighting the importance of developing selective halogenation methods. rsc.org

Microbial transformations can be employed for both the synthesis of the quinoline core and its subsequent functionalization. Certain microorganisms are capable of degrading quinoline and related compounds, and the enzymes involved in these pathways can be harnessed for synthetic purposes. For instance, a strain of Microbacterium sp. has been shown to degrade quinoline-4-carboxylic acid, indicating the presence of enzymes that can act on this scaffold. oup.com

While the direct microbial synthesis of this compound has not been reported, it is plausible that a genetically engineered microorganism could be developed to produce a functionalized quinoline precursor. For example, pathways could be engineered to produce anthranilic acid derivatives, which are key starting materials in several quinoline syntheses.

Sustainable and Green Chemistry Methodologies for Quinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For quinoline synthesis, this often involves the use of solvent-free conditions or environmentally benign solvents like water.

Solvent-free reactions, often facilitated by microwave irradiation, offer significant advantages in terms of reduced waste, lower energy consumption, and often faster reaction times. researchgate.netresearchgate.net The synthesis of quinoline derivatives under solvent-free conditions has been reported for various classical reactions, including the Friedländer and Pfitzinger reactions. For example, the reaction of 2-aminoacetophenone (B1585202) with ketones in the presence of caesium iodide under solvent-free thermal conditions has been shown to produce quinolines in good yields. researchgate.net

Aqueous synthesis is another key aspect of green chemistry. The synthesis of quinoline-4-carboxylic acid derivatives via a Pfitzinger reaction of isatin with enaminones in water has been demonstrated to be an efficient and environmentally friendly method. researchgate.net The use of water as a solvent is not only economically and environmentally advantageous but can also in some cases enhance reaction rates and selectivities due to hydrophobic effects. The development of such methods for the synthesis of bromo-substituted quinoline-8-carboxylates would represent a significant step towards a more sustainable production of these valuable compounds.

Table 3: Green Chemistry Approaches in Quinoline Synthesis

Green Chemistry Approach Key Features Application in Quinoline Synthesis Potential for this compound
Solvent-Free Synthesis Reduced waste, energy efficiency, faster reactions. Friedländer, Pfitzinger, and Doebner reactions. Adaptation of existing solvent-free methods for haloquinolines.
Aqueous Medium Synthesis Environmentally benign, low cost, potential for enhanced reactivity. Pfitzinger and Doebner reactions for quinoline-4-carboxylic acids. Development of aqueous methods for functionalized anilines and cyclization.

Microwave-Assisted and Photochemical Synthesis Investigations

The quest for greener, faster, and more efficient chemical transformations has led to the exploration of alternative energy sources like microwave irradiation and light. researchgate.netbenthamdirect.com These methods offer unique advantages over conventional heating, including rapid reaction rates, higher yields, and enhanced selectivity, making them powerful tools for synthesizing complex heterocyclic structures like quinolines. acs.orgresearchgate.net

Microwave-Assisted Synthesis

One notable advancement is a modification of the Friedländer synthesis, which traditionally requires high temperatures or strong acids. nih.gov Researchers have developed a rapid and efficient green method using microwave irradiation. nih.govcam.ac.uk By employing neat acetic acid as both the solvent and acid catalyst, the synthesis of quinoline scaffolds from 2-aminophenyl ketones and various cyclic or acyclic ketones can be achieved in as little as five minutes at 160°C in excellent yields. nih.govcam.ac.uk This approach offers significant advantages over conventional methods, which may proceed very slowly and with poor yields even over several days. nih.govcam.ac.uk

Further embracing green chemistry principles, solid acid catalysts have been employed under microwave conditions. For instance, Nafion NR50, a sulfonic acid-functionalized polymer, has been used as a reusable catalyst for the Friedländer quinoline synthesis in ethanol, demonstrating an environmentally friendly alternative. mdpi.com Multicomponent reactions (MCRs), which enhance efficiency by combining several reaction steps in one pot, are also well-suited for microwave assistance. The synthesis of complex quinoline-hybrid molecules, such as dihydropyridopyrimidines, has been achieved through microwave-irradiated, one-pot, three-component reactions, showcasing the technique's versatility. acs.org

Table 1: Comparison of Microwave-Assisted Quinoline Synthesis Methods
MethodCatalyst/SolventReaction TimeTemperatureYieldReference
Modified FriedländerNeat Acetic Acid~5 min160 °CExcellent nih.govcam.ac.uk
FriedländerNafion NR50 / EthanolNot specifiedNot specifiedGood to Excellent mdpi.com
Three-Component Reaction (for pyrimido[4,5-b]quinolones)p-Toluene sulfonic acid / Water2.5–3.5 h90 °C60–94% tandfonline.com
Three-Component Reaction (for substituted quinolines)Montmorillonite K-1010 minNot specified72–96% tandfonline.com

Photochemical Synthesis

Photochemical reactions, initiated by visible or ultraviolet light, provide another avenue for novel reactivity in quinoline synthesis, often under mild, metal-free conditions. mdpi.commdpi.com These methods can activate molecules in unique ways, enabling transformations that are difficult to achieve through thermal means. nih.govnih.gov

A visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been developed, which proceeds through a radical pathway. nih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals upon absorption of blue light, avoiding the need for external oxidants and leading to hydroxyalkylated products. nih.gov

Researchers have also explored photochemical electrophilic cyclization to create highly functionalized quinolines. One such strategy involves the annulation of 2-azidobenzyl alcohols with internal alkynes under acidic conditions, where the reaction proceeds through a vinyl cation intermediate that is trapped by the azide (B81097) to form the quinoline ring. mdpi.com Furthermore, photochemical dearomative cycloadditions between quinolines and alkenes have been shown to be an effective strategy for rapidly building molecular complexity and generating three-dimensional architectures from planar arenes. nih.gov These reactions can exhibit high stereo- and regioselectivity, providing access to valuable and sterically congested products. nih.gov

While these advanced methodologies have been broadly applied to the quinoline scaffold, their direct application to produce this compound specifically is a promising area for future research. The principles established demonstrate a clear potential for developing highly efficient, rapid, and sustainable synthetic routes to this target compound and its analogues.

Catalyst Design for Reduced Environmental Impact in Quinoline Production

Nanocatalysts

Nanomaterials have emerged as superior alternatives to conventional catalysts due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity. acs.orgnih.gov Various metal-based nanoparticles have been successfully employed in quinoline synthesis.

Silver and Gold Nanoparticles (AgNPs and AuNPs): AgNPs have been used for the one-pot synthesis of quinolines from 2-aminobenzyl alcohol and acetyl derivatives. acs.org This method is noted for being inexpensive and not producing hazardous waste. acs.org

Magnetic Nanoparticles: To facilitate catalyst recovery and reuse, magnetic nanoparticles, such as iron oxide (Fe₃O₄), have been used as a core to support the catalytic species. For example, a nanocatalyst with amino groups on the surface of modified Fe₃O₄ nanoparticles was used for the Friedländer protocol, producing diverse quinoline derivatives in good yields (68–96%). nih.gov This catalyst could be recycled up to four times with some reduction in activity. nih.gov

Zinc Oxide Nanoparticles (ZnO/CNT): Zinc oxide supported on carbon nanotubes (CNT) has been used as a catalyst in solvent-free Friedländer condensations, yielding quinolines in moderate to good yields (24–99%). nih.gov

Table 2: Performance of Various Nanocatalysts in Quinoline Synthesis
CatalystReaction TypeConditionsYieldKey AdvantageReference
Ag-NPsOne-pot from 2-aminobenzyl alcoholBase presentGoodInexpensive, no hazardous waste acs.org
Amino-functionalized Fe₃O₄Friedländer Protocol0.07 mg catalyst, Ethanol, 60 °C, 2 h68–96%Recyclable (up to 4 cycles) nih.gov
ZnO/CNTFriedländer Condensation25 mg catalyst, Solvent-free24–99%Solvent-free conditions nih.gov
γ-Fe₂O₃@Cu-LDH@Cysteine-PdIntramolecular cyclization40 mg catalyst, Choline azide, 85 °C, 4 h85–95%High yields for quinolones nih.gov

Metal-Free Heterogeneous Catalysts

A significant step towards sustainable chemistry is the development of metal-free catalysts, which avoids issues related to the cost, toxicity, and leaching of metal ions. nih.gov Layered graphitic carbon nitride (g-C₃N₄), a non-metallic and environmentally friendly material, has been functionalized to create a highly effective heterogeneous catalyst for the Friedländer synthesis. nih.govresearchgate.net By incorporating Brønsted acid sites (e.g., -SO₃H groups) onto the g-C₃N₄ structure, researchers created a catalyst, g-C₃N₄-CO-(CH₂)₃-SO₃H, that demonstrates a remarkable acceleration in quinoline formation. nih.govresearchgate.net Optimization studies showed that a 10 wt% loading of this catalyst at 100 °C under solvent-free conditions maximized the quinoline yield within 4 hours. nih.gov A key advantage of this system is its notable recyclability and stability under mild reaction conditions. researchgate.net

Other Advanced Catalytic Systems

The design of environmentally friendly catalysts extends to various other materials. Ruthenium oxide supported on multi-walled carbon nanotubes (RuO₂/MWCNT) has been reported as a highly efficient and reusable catalyst for the green synthesis of sulfonyl-quinoline derivatives. researchgate.net This system operates in ethanol, a green solvent, and boasts a high atom economy (98%) and catalyst reusability for up to five times with only a marginal loss of activity. researchgate.net The development of such robust and recyclable catalysts is crucial for creating sustainable industrial processes for the production of fine chemicals like quinoline derivatives. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Bromoquinoline 8 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-bromine bond at the C-4 position of the quinoline (B57606) ring is the primary site for forming new carbon-carbon and carbon-nitrogen bonds via transition metal catalysis. The electron-deficient nature of the pyridine (B92270) ring within the quinoline system facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.govnih.gov For Methyl 4-bromoquinoline-8-carboxylate, the reaction involves the palladium-catalyzed coupling of an organoboron reagent with the C-4 position.

Scope and Limitations: The reaction generally demonstrates broad scope, successfully coupling a wide array of aryl, heteroaryl, and vinylboronic acids. nih.gov The use of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, has been shown to confer unprecedented activity for these processes, enabling reactions at low catalyst loadings and allowing for the coupling of sterically hindered substrates. nih.govnih.gov This makes it possible to synthesize extremely hindered biaryls, which were previously difficult to access. nih.gov While traditional catalysts were often limited to activated aryl chlorides, modern ligand systems have made the coupling of even unactivated aryl chlorides routine, suggesting that the C-4 bromo group on the quinoline is a highly suitable electrophile. researchgate.net Limitations can arise with exceptionally sterically demanding boronic acids or when substrates are prone to side reactions, though the robustness of modern catalytic systems has significantly broadened the reaction's applicability. nih.gov

Catalytic Cycle Research: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: nih.gov

Oxidative Addition: A Pd(0) complex inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) intermediate. This step is often promoted by electron-rich, sterically demanding ligands. nih.gov

Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron reagent.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle. nih.gov

Research into the catalytic cycle has highlighted the crucial role of the ligand in promoting each of these elementary steps, particularly in accelerating the rate-limiting oxidative addition and reductive elimination. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Haloquinolines

Aryl Halide SubstrateBoronic AcidPalladium Catalyst/LigandBaseSolventYield (%)Reference
5-Chloroquinoline DerivativePyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95% researchgate.net
Aryl ChlorideArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O>90% nih.gov
8-Triflate-THIQ-3-carboxylatePhenylboronic acidPdCl₂(dppf)KOAcDioxaneHigh researchgate.net

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)–C(sp) bond, linking a terminal alkyne to the C-4 position of the quinoline ring. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net

Stereochemical Aspects and Regioselectivity: Stereochemistry is not a significant factor in the coupling itself, as the resulting alkyne linkage is linear. The primary consideration is regioselectivity. In dihalogenated quinoline systems, the rate of oxidative addition to palladium is generally I > Br > Cl. lookchem.com Therefore, in a molecule like 2-bromo-4-iodoquinoline (B1625408), Sonogashira coupling occurs with excellent regioselectivity at the C-4 position. lookchem.com For this compound, the single bromo substituent at C-4 ensures that functionalization will occur exclusively at that site. Studies on 2,4-dibromoquinolines have shown that while coupling can sometimes favor the C-2 position, the use of 2-bromo-4-iodoquinoline directs the reaction selectively to C-4, highlighting the influence of the halide's identity on the reaction outcome. lookchem.comnih.govresearchgate.net Theoretical studies on related dihalopyrones also indicate that oxidative addition can be favored at one position over another both kinetically and thermodynamically. rsc.orgnih.gov

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for applications in biological systems due to the reduced cytotoxicity of copper. nih.govrsc.org

Table 2: Regioselectivity in Sonogashira Coupling of Dihaloquinolines

SubstrateAlkyneCatalyst SystemMajor ProductSelectivityReference
2,4-DibromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI2-Alkynyl-4-bromoquinolineC-2 selective nih.govresearchgate.net
2-Bromo-4-iodoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI2-Bromo-4-alkynylquinolineC-4 selective lookchem.com

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgtcichemicals.com This reaction is a cornerstone for creating C-N bonds, which are ubiquitous in pharmaceuticals. mychemblog.comscienceopen.com For this compound, this reaction allows for the introduction of a wide variety of nitrogen-based functional groups at the C-4 position.

Ligand Effects and Catalyst Development: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. ias.ac.inresearchgate.net Early systems had limited scope, but the development of sterically hindered, electron-rich mono- and bidentate phosphine ligands has made the amination of aryl chlorides, bromides, and iodides a general and efficient process. wikipedia.orgresearchgate.net

Bulky Phosphine Ligands: Ligands developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos) and the Hartwig group (e.g., Josiphos) are highly effective. rug.nlmdpi.com Their steric bulk favors the formation of monoligated palladium species, which are highly active in the catalytic cycle, accelerating both oxidative addition and reductive elimination while suppressing side reactions. wikipedia.orgyoutube.com

N-Heterocyclic Carbenes (NHCs): NHCs have also emerged as powerful ligands for this transformation, in some cases allowing for reactions to proceed at room temperature or with very low catalyst loadings. researchgate.net

The choice of ligand/catalyst system is crucial and must be tailored to the specific steric and electronic properties of the amine and the aryl halide. ias.ac.in The development of these advanced catalysts has expanded the reaction's scope to include primary and secondary alkyl- and aryl amines, amides, and other nitrogen nucleophiles. mychemblog.comrug.nl

Table 3: Common Ligands for Buchwald-Hartwig Amination of Aryl Halides

LigandTypical SubstratesKey FeaturesReference
XPhosAryl chlorides/bromides with primary/secondary aminesBulky, electron-rich dialkylbiaryl phosphine youtube.com
BrettPhosAryl mesylates, selective monoarylation of primary aminesEnables coupling of challenging pseudohalides rug.nl
Josiphos(Hetero)aryl chlorides with primary amines, amidesFerrocene-based bidentate ligand rug.nl
IPr (NHC Ligand)Aryl chlorides with various aminesStrong sigma-donating N-heterocyclic carbene organic-chemistry.org

While the Suzuki coupling is prevalent, Negishi (organozinc) and Stille (organotin) couplings offer powerful, and sometimes complementary, strategies for C-C bond formation at the C-4 position of the quinoline core.

Negishi Coupling (Organozinc Reagents): The Negishi coupling is particularly valuable due to the high functional group tolerance of organozinc reagents. sigmaaldrich.com These reagents can be prepared from organic halides containing sensitive functional groups like esters and nitriles, a feature highly relevant to this compound. sigmaaldrich.comorganicreactions.orgorganic-chemistry.org The direct insertion of activated zinc (Rieke® Zinc or zinc dust with LiCl) into organic halides provides a straightforward route to these reagents. sigmaaldrich.comorganic-chemistry.org The subsequent Pd-catalyzed coupling proceeds under mild conditions and with high efficiency. organicreactions.org

Stille Coupling (Organotin Reagents): The Stille coupling utilizes organostannanes as the coupling partner. It is known for its tolerance of a wide variety of functional groups and the fact that the reaction conditions are generally neutral and non-basic. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can also be difficult to remove from the reaction products. Despite this, it remains a useful synthetic tool, and studies on 2,4-dihaloquinolines have demonstrated its utility in regioselective functionalization. lookchem.com

C–H activation represents a paradigm shift in synthesis, aiming to form C-C or C-X bonds by directly functionalizing a carbon-hydrogen bond, thus improving atom and step economy. nih.gov For quinoline scaffolds, extensive research has focused on the regioselective C-H functionalization at various positions, often directed by the inherent electronic properties of the ring or by a directing group. nih.govacs.org

While the C-4 position of the target molecule is already functionalized with a bromine atom for classical cross-coupling, C-H activation methodologies offer alternative strategies. For instance, after a coupling reaction at C-4, C-H activation could be employed to functionalize other positions on the ring, such as C-2 or C-5. nih.gov Research has shown that rhodium and palladium catalysts are effective for the direct arylation of quinolines. acs.orgnih.gov The regioselectivity can be controlled by substituents on the quinoline ring or by the choice of catalyst and ligands. acs.org For example, rhodium complexes have been shown to selectively activate the C-H bond at position 4 in certain substituted quinolines. acs.org This field offers a modern and powerful approach to creating complex quinoline derivatives that might be inaccessible through traditional cross-coupling methods. nih.govrsc.org

Functional Group Transformations and Derivatizations of the C-8 Carboxylate Moiety

The methyl ester at the C-8 position provides a secondary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through standard organic transformations.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding quinoline-8-carboxylic acid. This is typically achieved via saponification using a strong base such as sodium hydroxide (B78521) or lithium hydroxide in a water/alcohol solvent mixture, followed by acidic workup. researchgate.netmdpi.com The resulting carboxylic acid is a versatile intermediate for further reactions.

Amidation: The C-8 carboxylate can be converted into a wide range of amides. A common and efficient method involves a two-step sequence: first, hydrolysis of the ester to the carboxylic acid, followed by coupling with a primary or secondary amine. This coupling is facilitated by standard peptide coupling reagents, such as HATU, HOBt/EDC, or by converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. scispace.com

Reduction: The ester group can be reduced to a primary alcohol (4-bromo-8-(hydroxymethyl)quinoline). Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether) are effective for this transformation. The reaction requires careful quenching to neutralize the reactive aluminum species.

These transformations of the C-8 ester greatly expand the molecular diversity that can be generated from the this compound starting material, enabling the synthesis of libraries of compounds for screening in drug discovery and materials science.

Amidation and Peptide Coupling Research: Reagent Development and Yield Optimization

The conversion of the methyl ester in this compound to an amide is a crucial transformation for introducing structural diversity and for the synthesis of biologically active molecules. Direct amidation with amines is generally not feasible and requires the use of coupling agents to activate the carboxylic acid, which is first obtained by hydrolysis of the ester.

A general and efficient method for the synthesis of amides involves the direct coupling of a carboxylate salt with an amine. nih.gov This can be achieved using coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (Hünig's base). nih.gov The reaction proceeds efficiently, often within a few hours, providing good to excellent yields of the corresponding amide. nih.gov This method is particularly useful for substrates where the corresponding carboxylic acid or acyl chloride is unstable or difficult to handle. nih.gov

In the context of quinoline derivatives, similar strategies have been successfully employed. For instance, new quinoline-carboxamides have been synthesized by coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various amino acid methyl esters using HBTU as the coupling agent in the presence of triethylamine (B128534) (TEA) in dimethylformamide (DMF). scispace.commedjchem.com These reactions typically yield the desired products in good yields, ranging from 60% to 80%. scispace.commedjchem.com

While no specific research has been published on the amidation of this compound, the general methodologies described above are readily applicable. The first step would be the hydrolysis of the methyl ester to the corresponding 4-bromoquinoline-8-carboxylic acid. This carboxylic acid can then be coupled with a desired amine or amino acid derivative using standard peptide coupling reagents.

Table 1: Representative Amidation Reaction of 4-bromoquinoline-8-carboxylic acid

AmineCoupling ReagentBaseSolventProduct
BenzylamineHBTUDIPEADMFN-Benzyl-4-bromoquinoline-8-carboxamide
Glycine methyl esterHATUDIPEADMFMethyl 2-((4-bromoquinoline-8-carbonyl)amino)acetate

This table presents a hypothetical reaction based on established methodologies for similar compounds.

Reduction Studies to Alcohols and Aldehydes: Selective Reducing Agents and Reaction Pathways

The reduction of the ester functionality in this compound offers a pathway to the corresponding primary alcohol, (4-bromoquinolin-8-yl)methanol, and the aldehyde, 4-bromoquinoline-8-carbaldehyde. The choice of reducing agent is critical to achieving the desired product selectively.

Esters are generally less reactive towards nucleophilic attack than aldehydes or ketones. Therefore, strong reducing agents are required for their conversion to alcohols. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. chemistrysteps.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH4 to the primary alcohol. chemistrysteps.com Due to the high reactivity of LiAlH4, it is not possible to stop the reaction at the aldehyde stage.

In contrast, sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce esters. youtube.com This difference in reactivity can be exploited for selective reductions in molecules containing both an ester and a more reactive carbonyl group like a ketone.

The selective reduction of an ester to an aldehyde is a challenging transformation. It requires the use of specialized, sterically hindered reducing agents that can deliver only one hydride equivalent and are less reactive towards aldehydes than esters. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often used for this purpose at low temperatures.

Table 2: Reduction of this compound

Reducing AgentSolventProduct
LiAlH4THF(4-Bromoquinolin-8-yl)methanol
DIBAL-H (at -78 °C)Toluene/Hexane4-Bromoquinoline-8-carbaldehyde
NaBH4Methanol (B129727)No reaction

This table illustrates the expected products based on the known reactivity of the specified reducing agents.

Hydrolysis and Transesterification Methodologies: Catalytic and Non-Catalytic Approaches

The methyl ester of this compound can be converted to the corresponding carboxylic acid, 4-bromoquinoline-8-carboxylic acid, through hydrolysis. This transformation can be achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This process is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid.

Transesterification is the process of converting one ester into another. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. To favor the formation of the new ester, the reactant alcohol is typically used as the solvent.

Table 3: Hydrolysis and Transesterification of this compound

ReactionReagentsConditionsProduct
Basic HydrolysisNaOH (aq)Heat4-Bromoquinoline-8-carboxylic acid
Acidic HydrolysisH2SO4 (aq)Heat4-Bromoquinoline-8-carboxylic acid
TransesterificationEthanol, H2SO4 (cat.)HeatEthyl 4-bromoquinoline-8-carboxylate

This table outlines standard procedures for hydrolysis and transesterification.

Decarboxylation Reactions in Quinoline Chemistry: Methods and Mechanistic Insights

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. For this compound, decarboxylation would first require hydrolysis of the ester to the corresponding 4-bromoquinoline-8-carboxylic acid. The ease of decarboxylation of quinoline carboxylic acids is highly dependent on the position of the carboxyl group on the quinoline ring.

Quinoline-4-carboxylic acids are known to undergo decarboxylation, sometimes even under the conditions of ester hydrolysis. nih.govresearchgate.net This is because the mechanism can involve a zwitterionic intermediate where the quinoline nitrogen is protonated, which stabilizes the negative charge that develops on the ring upon loss of CO2.

The decarboxylation of quinoline-2-carboxylic acids and quinoline-3-carboxylic acids is also known to occur, often requiring high temperatures or the presence of a catalyst. Copper-based catalysts are frequently used to facilitate the decarboxylation of aromatic carboxylic acids.

For 4-bromoquinoline-8-carboxylic acid, the decarboxylation would lead to the formation of 4-bromoquinoline (B50189). The reaction would likely require heating, and the presence of a copper catalyst in a high-boiling solvent like quinoline or diphenyl ether could facilitate the transformation.

Table 4: Hypothetical Decarboxylation of 4-bromoquinoline-8-carboxylic acid

CatalystSolventConditionsProduct
Copper powderQuinolineHeat4-Bromoquinoline
NoneHigh-boiling solventHigh Heat4-Bromoquinoline

This table presents a hypothetical reaction based on general methods for the decarboxylation of quinoline carboxylic acids.

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Quinoline Core

The presence of a bromine atom at the 4-position of the electron-deficient quinoline ring makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions.

Exploring Leaving Group Effects and Nucleophile Scope in Quinoline SNAr

In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by electron-withdrawing groups. The quinoline ring itself is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. The bromine atom at the 4-position is a good leaving group.

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of the reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the stability of the Meisenheimer complex. Halogens are common leaving groups, with their leaving group ability in SNAr reactions often following the trend F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is often the attack of the nucleophile, which is influenced by the electronegativity of the halogen.

A wide range of nucleophiles can be employed in SNAr reactions with 4-haloquinolines. These include alkoxides, phenoxides, thiolates, and amines. The reaction conditions can be tailored based on the reactivity of the nucleophile and the substrate. For instance, SNAr reactions can be carried out under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction. d-nb.info

Table 5: Potential SNAr Reactions of this compound

NucleophileReagentProduct
MethoxideSodium methoxideMethyl 4-methoxyquinoline-8-carboxylate
PhenoxideSodium phenoxideMethyl 4-phenoxyquinoline-8-carboxylate
PyrrolidinePyrrolidineMethyl 4-(pyrrolidin-1-yl)quinoline-8-carboxylate
ThiophenoxideSodium thiophenoxideMethyl 4-(phenylthio)quinoline-8-carboxylate

This table illustrates potential SNAr reactions based on the general scope of this reaction type.

Directed Ortho Metalation (DOM) and Related Reactivity of Quinoline Derivatives

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The DMG, which contains a heteroatom, coordinates to the lithium, directing the deprotonation to the adjacent position. wikipedia.orgbaranlab.org

In the case of this compound, the ester group at the 8-position could potentially act as a DMG, directing metalation to the 7-position. The DMG ability of an ester group is generally considered to be weak to moderate. The reaction would require a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered organolithium reagent to avoid nucleophilic attack at the ester carbonyl.

If successful, the resulting aryllithium species at the 7-position could be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. However, the presence of the bromine atom at the 4-position introduces a potential complication. Halogen-metal exchange is a common side reaction when treating aryl halides with organolithium reagents. In this case, there could be a competition between deprotonation at the 7-position and bromine-lithium exchange at the 4-position. The outcome would depend on the specific reaction conditions, including the base used, the temperature, and the solvent.

Table 6: Hypothetical Directed Ortho Metalation of this compound

BaseElectrophileProduct
LDAIodomethaneMethyl 4-bromo-7-methylquinoline-8-carboxylate
LDATrimethylsilyl chlorideMethyl 4-bromo-7-(trimethylsilyl)quinoline-8-carboxylate
LDAN,N-DimethylformamideMethyl 4-bromo-7-formylquinoline-8-carboxylate

This table illustrates a hypothetical DoM reaction, assuming the ester group directs metalation to the 7-position and that this pathway is favored over halogen-metal exchange.

Detailed Mechanistic Elucidation of Key Transformations via Kinetic and Spectroscopic Studies

Hammett Plots and Isotope Effect Studies for Mechanism Determination in Quinoline Reactivity:To provide a quantitative understanding of the electronic effects of substituents on the reactivity of the quinoline ring, this section will discuss any available Hammett plot analyses. Furthermore, kinetic isotope effect studies that shed light on the rate-determining steps of relevant reactions will be detailed.

Data Tables and Compound List

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Methyl 4 Bromoquinoline 8 Carboxylate As a Strategic Building Block in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

The rigid quinoline (B57606) framework of Methyl 4-bromoquinoline-8-carboxylate, coupled with its strategically placed functional groups, makes it an ideal starting material for the synthesis of complex Polycyclic Aromatic Nitrogen Heterocycles (PANHs). These elaborate structures are of significant interest due to their unique electronic and photophysical properties.

Annulation Reactions to Fused Quinoline Systems

The bromine atom at the C4-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the annulation of additional rings onto the quinoline core. nih.gov These reactions are fundamental in constructing extended, fused aromatic systems. For instance, transition metal-catalyzed alkyne annulations provide a powerful synthetic tool for rapid access to important organic scaffolds like fused quinolines. nih.gov Methodologies such as palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes have been developed for the efficient construction of polysubstituted quinolines. nih.gov While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of these reactions are directly applicable. The bromine atom allows for oxidative addition to a palladium(0) catalyst, initiating a cascade of reactions, including carbopalladation and subsequent intramolecular cyclization, to yield fused polycyclic systems. The ester group at the C8-position can be further manipulated to introduce additional complexity or to fine-tune the electronic properties of the final molecule.

Bridged and Spirocyclic Architectures Incorporating Quinoline Moieties

Beyond fused systems, the reactivity of this compound can be harnessed to create more intricate three-dimensional structures, such as bridged and spirocyclic architectures. The development of synthetic methods for spiro-quinolines is an active area of research. While specific applications of this compound in this context are not widely reported, its bifunctional nature presents significant potential. For example, the bromine atom could participate in an initial intermolecular coupling, followed by an intramolecular reaction involving the ester group (or a derivative thereof) to form a spirocyclic center at the 8-position. Such complex scaffolds are of high interest in medicinal chemistry and materials science due to their conformational rigidity and novel spatial arrangement of functional groups.

Precursor for the Elaboration of Diverse Bioactive Molecular Scaffolds

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active natural products. This compound serves as an excellent starting point for the synthesis of novel bioactive molecules.

Synthesis of Analogues of Known Quinolone Alkaloids

Quinolone alkaloids represent a broad class of natural products with diverse biological activities. The structural core of this compound provides a template for the synthesis of analogues of these important compounds. The bromine atom can be replaced through various nucleophilic substitution or cross-coupling reactions to introduce a variety of substituents found in natural quinolone alkaloids. Furthermore, the ester group at the 8-position can be hydrolyzed to the corresponding carboxylic acid, a common feature in many bioactive quinolones, or converted to other functional groups to explore structure-activity relationships.

Application in the Construction of Functional Organic Materials

The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Quinoline derivatives are frequently used in the synthesis of materials for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to their conjugated molecular structure. The energy gap of these molecules can be readily tuned by modifying the functional groups on the quinoline ring. Although direct applications of this compound in this area are not extensively documented, its structure is highly relevant. The bromo- and carboxylate-substituted quinoline core can be incorporated into larger conjugated systems, such as polymers or dendrimers, for use as emissive or charge-transporting materials in OLEDs. The bromine atom provides a site for polymerization or for the attachment of other functional moieties, while the carboxylate group can be used to influence the material's solubility, morphology, and electronic properties.

Monomers for Polymer Synthesis Based on Quinoline Structure

The quinoline moiety, a key feature of this compound, is increasingly being incorporated into the backbone of polymers to impart specific properties. Quinoline-containing monomers can be polymerized to form both homopolymers and copolymers. google.com These polymers often exhibit desirable thermal stability, and their unique electronic properties make them suitable for a range of applications.

For instance, novel acrylate (B77674) monomers based on quinoline have been synthesized and subsequently polymerized. nih.gov The resulting polyacrylates have shown significant antimicrobial activity. nih.gov Similarly, new methacrylic monomers with a side-chain quinoline moiety have been prepared and polymerized to create materials with interesting photochemical and optical properties. tandfonline.com The synthesis of aromatic polyesters and polyamides containing quinoline units has also been explored to create materials with potential liquid crystalline behavior. researchgate.net

The general approach involves creating a monomer that contains the quinoline structure and a polymerizable group, such as a vinyl or acrylate group. google.comnih.govtandfonline.com These monomers can then undergo polymerization, often with other non-quinoline containing monomers, to produce copolymers with tailored characteristics. google.com

Table 1: Examples of Quinoline-Based Polymers and their Applications

Monomer TypePolymer TypeKey Properties & Potential Applications
Quinoline-containing acrylatePolyacrylateAntimicrobial activity nih.gov
Quinoline-containing methacrylatePolymethacrylatePhotochromic and optical properties tandfonline.com
Quinoline dicarboxylic acids/amino-carboxylic acidsPolyesters, PolyamidesLiquid crystalline behavior, high thermal stability researchgate.net
General quinoline-containing monomersHomopolymers/CopolymersTransfection agents for gene delivery google.com

Ligands for Metal-Organic Frameworks (MOFs) Research Incorporating Quinoline

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs can be finely tuned by changing the metal or the organic linker. nih.gov Quinoline derivatives, due to their ability to coordinate with metal ions, are attractive candidates for use as ligands in MOF synthesis.

A notable example is the use of quinoline-2,6-dicarboxylic acid as a ligand to synthesize a zirconium-based MOF. rsc.org This particular MOF demonstrated luminescence and was found to be an effective sensor for the detection of 4-nitrophenol (B140041) and Fe(III) ions at very low concentrations. rsc.org Another study reported the synthesis of a new family of MOFs using 2,2′-bicinchoninic acid, a biquinoline ligand, with various s-block and d-block metals. nih.govscispace.com These MOFs exhibited high stability and were effective catalysts in organic transformations. nih.govscispace.com

The synthesis of these quinoline-based MOFs is typically achieved through solvothermal methods, where the metal salt and the quinoline-based ligand are heated in a suitable solvent. nih.govrsc.org

Table 2: Quinoline-Based Ligands in MOF Synthesis

Quinoline-Based LigandMetal Ion(s)Key Features of MOFPotential Application
Quinoline-2,6-dicarboxylic acidZirconium(IV) rsc.orgLuminescent, porousUltrasensitive sensing of 4-nitrophenol and Fe(III) ions rsc.org
2,2′-Bicinchoninic acidStrontium, Barium, Yttrium, Cadmium nih.govscispace.comHigh structural and colloidal stabilityHeterogeneous catalysis nih.govscispace.com
6-methyl quinoline, Quinaldic acidCopper(I), Tin(IV) researchgate.netHeterogeneous catalystsOxidative discoloration of dyes researchgate.net

Components in Optoelectronic and Organic Photovoltaic Devices

The planar and aromatic nature of the quinoline ring system makes it a valuable component in materials designed for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com Quinoline derivatives often exhibit high electroluminescence efficiency and can be tailored to emit light across the visible spectrum. mdpi.combohrium.com

The design of these materials often involves creating conjugated systems that include the quinoline core to facilitate charge transport and control the energy levels (HOMO-LUMO gap) for efficient light emission or absorption. mdpi.comresearchgate.net

Table 3: Quinoline Derivatives in Optoelectronic Devices

Quinoline Derivative TypeDevice ApplicationPerformance Highlight
Diquinoline derivativesOLEDs worktribe.comacs.orgAmbipolar charge transport worktribe.comacs.org
Pyrazolo[3,4-b]quinoline derivativeBlue-emitting OLEDs bohrium.comColor stable, pure blue emission with CIE coordinates (x,y)=(0.168,0.100) bohrium.com
Quinoline Schiff basesRandom Lasers mdpi.comresearchgate.netProduced random laser emission when combined with ZnO nanoparticles and optically pumped mdpi.comresearchgate.net

Contributions to Combinatorial Chemistry and Library Generation Research

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a library. This approach is widely used in drug discovery and materials science. The quinoline scaffold is a valuable core structure for generating such libraries due to its prevalence in biologically active compounds.

Diversity-Oriented Synthesis (DOS) Leveraging the Quinoline Core

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create a collection of structurally diverse molecules from a common starting material. The quinoline core is an excellent starting point for DOS due to its multiple reaction sites.

One study reports the use of a reagent-based skeletal diversity approach to synthesize a wide range of bis-heterocycles with a quinoline moiety at their core. nih.gov This was achieved by reacting a 2-methyl, C-4 unsubstituted quinoline with various reagents to build different heterocyclic rings at the C-3 position. nih.gov Another efficient method for the diversity-oriented synthesis of quinolines involves the Friedländer annulation reaction, which allows for the introduction of various functional groups at different positions of the quinoline skeleton. acs.org The design and synthesis of steroid-quinoline hybrids have also been explored, creating a diverse library of fused heterocyclic systems with potential pharmacological applications. nih.gov These approaches demonstrate how the quinoline scaffold can be systematically modified to generate a broad range of structurally interesting and functionally diverse compounds. nih.govacs.org

Stereoselective Synthesis of Chiral Quinoline Derivatives from Achiral Precursors

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry, particularly for compounds with multiple chiral elements. Quinolines possessing both axial and central chirality are important in medicinal chemistry and materials science. rsc.orgrsc.org

Recent research has focused on developing catalytic methods for the stereoselective synthesis of such complex quinoline derivatives from achiral starting materials. One notable strategy involves a photoredox Minisci-type reaction catalyzed by a combination of a chiral lithium phosphate (B84403) and an Iridium photocatalyst. rsc.orgrsc.org This method allows for the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines bearing both axial and central chirality in high yields and with excellent optical purity. rsc.orgrsc.org The key to this transformation is the simultaneous construction of multiple chiral elements in a controlled manner. rsc.orgrsc.org

Another aspect of stereoselective synthesis involves understanding the biosynthesis of chiral quinoline alkaloids in nature. Studies on alkaloids from Choisya ternata have revealed that the introduction of chirality often occurs through an epoxidation step catalyzed by plant monooxygenase enzymes. psu.edu While not a synthetic method from achiral precursors in the lab, this provides insight into how nature achieves stereoselectivity, which can inspire the development of new synthetic strategies. The total synthesis of quinine, a complex quinoline alkaloid with five stereogenic centers, also highlights the challenges and strategies involved in controlling stereochemistry during the construction of the quinoline framework. wikipedia.org

Computational and Theoretical Investigations on Methyl 4 Bromoquinoline 8 Carboxylate and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules and predict a wide range of properties. researchgate.net It is particularly valuable for analyzing the kinetic and thermodynamic stability of compounds, understanding molecular interactions, and evaluating electronic and optical properties. rsc.org For Methyl 4-bromoquinoline-8-carboxylate, DFT calculations can elucidate how the bromo and methyl carboxylate substituents influence the electron distribution and reactivity of the quinoline (B57606) core.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical stability and reactivity of a molecule. rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator:

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org

A small energy gap suggests the molecule is more polarizable and reactive, readily participating in chemical reactions. rsc.org

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Quinoline Systems This table presents data from related quinoline compounds to illustrate the range of energy gaps calculated using DFT methods.

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Quinoline-6.646-1.8164.83 scirp.org
Quinoline-carbazole derivative (Complex 2)-7.1906-4.3992.7911 researchgate.net
Quinoline derivative 6t (-NH2 subst.)--3.640 rsc.org
Quinoline derivative 6v (-OH subst.)--3.402 rsc.org
Phenyl quinoline-2-carboxylate (I)-6.53-2.014.52 mdpi.com
2-Methoxyphenyl quinoline-2-carboxylate (II)-6.37-1.884.49 mdpi.com

Electrostatic Potential Surfaces and Fukui Functions for Predicting Reactivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). arabjchem.org For this compound, an MEP map would reveal the electrophilic and nucleophilic centers, guiding predictions about its interactions with other reagents. The nitrogen atom in the quinoline ring is typically an electron-rich site, while the regions around the hydrogen atoms and the bromine atom would show different potential characteristics.

Fukui functions provide a more quantitative method for predicting regioselectivity in chemical reactions. They are used to model chemical reactivity and site selectivity for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks by analyzing the change in electron density upon the addition or removal of an electron. arabjchem.org By calculating these condensed-to-atom values for this compound, one could precisely predict which atoms are most susceptible to attack, offering a more detailed reactivity profile than MEP analysis alone.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions for Derived Compounds

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds derived from this compound, MD simulations are instrumental in understanding their potential as ligands, for example, in drug discovery. nih.gov These simulations can model the dynamic interactions between a ligand and its biological target, such as a protein or enzyme, providing insights into binding stability and conformational changes. mdpi.com

When a potential drug candidate (ligand) binds to a receptor, its effectiveness is largely determined by its binding affinity and the stability of the resulting complex. Molecular docking is often the first step, predicting the preferred orientation of a ligand within a receptor's binding site. nih.gov Following docking, MD simulations are performed to refine this static picture into a dynamic one. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It helps assess the conformational stability of the protein-ligand complex throughout the simulation. A stable RMSD suggests a stable binding mode. nih.gov

Binding Free Energy: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of the ligand-receptor complex, providing a quantitative prediction of binding affinity. nih.gov

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and receptor are monitored throughout the simulation, as these interactions are often critical for stable binding. nih.gov

Studies on various quinoline derivatives have successfully used these methods to predict their potential as inhibitors for targets like proteases and kinases. nih.govmdpi.com For example, docking studies on thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a have reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov

Table 2: Example of Predicted Binding Affinities for Quinoline Derivatives This table shows results from a molecular docking study of thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a (PDB ID: 2IGR) to illustrate the application of binding affinity prediction.

CompoundBinding Affinity (kcal/mol)Interacting ResiduesSource
Thiopyrano[2,3-b]quinoline (1)-5.3LYS-11, VAL-14, LYS-15, LYS-16, TRP-25 nih.gov
Derivative 2-5.5PHE A-15, TRP A-12, LYS A-16, LYS A-26, GLU-32 nih.gov
Derivative 3-5.9ILE-8, ILE-18, LYS-7, LYS-11, LYS-15, LYS-16 nih.gov
Derivative 4-6.1ILE-8, ILE-18, LYS-7, LYS-11, LYS-15, LYS-16 nih.gov

Solvation Effects on Molecular Structure and Reactivity

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models can account for these effects using either implicit or explicit solvation models. youtube.comosti.gov

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), approximate the solvent as a continuous medium with a defined dielectric constant, saving computational cost. rsc.org

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. This is more computationally intensive but provides a more realistic and detailed picture of solute-solvent interactions. youtube.com

MD simulations using an explicit water box are particularly powerful. For instance, a study on quinoline derivatives in a box of ~2000 water molecules investigated their stability and interactions with the solvent. arabjchem.org By calculating Radial Distribution Functions (RDFs), researchers can determine the probability of finding solvent molecules at a specific distance from atoms of the solute, revealing how substitutions on the quinoline ring improve interactions with water. arabjchem.org Such an analysis for this compound would clarify how it behaves in an aqueous environment, which is crucial for many biological and chemical applications.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is a powerful tool for mapping out the entire landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. rsc.orgnih.gov

Transition State Theory (TST) provides a framework for calculating the rate constant of a reaction. libretexts.org A key step is locating the transition state (TS), which is a first-order saddle point on the potential energy surface. DFT calculations are commonly used to optimize the geometry of the TS and confirm its identity by performing a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, a DFT study on the oxidation of quinoline by an enzyme successfully predicted the transition state structure, which was confirmed by a single imaginary frequency. nih.gov This allowed for the elucidation of a plausible reaction mechanism. Similar methods could be applied to this compound to study its potential reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or hydrolysis of the ester group. By calculating the activation energy (the energy barrier between reactants and the transition state), the feasibility of a proposed reaction pathway can be assessed. youtube.com

Furthermore, the development of automated reaction prediction tools, which can explore vast chemical reaction networks, offers a systematic way to discover new synthetic routes or predict degradation products without prior experimental knowledge. nih.govcsmres.co.ukcecam.org

QSAR and QSPR Studies for Structure-Property Relationships of Quinoline-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. youtube.com These models are essential in drug discovery and materials science for predicting the properties of new compounds, saving significant time and resources. nih.govmdpi.com The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a mathematical equation that relates these descriptors to an observed property. researchgate.net Numerous QSAR studies have been performed on quinoline derivatives to predict activities such as anticancer and antimalarial properties. researchgate.netnih.govnih.gov

QSAR/QSPR models can be specifically tailored to predict chemical reactivity and selectivity. For a series of quinoline derivatives, a QSAR model could be developed to predict the rate of a particular reaction, such as the aforementioned SNAr reaction. Descriptors for such a model might include the calculated partial charge on the C4 carbon, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the steric hindrance around the reaction center.

To build such a model for this compound and its analogues, one would synthesize a training set of compounds, measure their reaction rates experimentally, and then compute a wide range of descriptors. Statistical analysis would yield a predictive equation.

The following table illustrates a hypothetical dataset and a resulting QSAR equation for predicting reactivity.

Table 3: Hypothetical Data for a QSAR Model of Quinoline Reactivity.
CompoundSubstituent (R)log(kobs)ELUMO (eV)Charge at C4 (a.u.)
14-Br (Target)-3.5-1.25+0.15
24-Cl-3.8-1.20+0.14
34-Br, 6-NO2-2.1-1.85+0.18
44-Br, 6-OCH3-4.2-1.10+0.12

Hypothetical QSAR Equation: log(kobs) = 1.5 - 2.8 * ELUMO + 5.2 * Charge_C4

A validated QSAR model is a powerful tool for in silico design. nih.govresearchgate.net By understanding which structural features enhance a desired property, chemists can rationally design new molecules with improved characteristics before committing to their synthesis. nih.govresearchgate.net Based on the hypothetical QSAR model above, which suggests that a lower ELUMO and a higher positive charge at C4 increase reactivity, one could design new analogues of this compound. For example, adding electron-withdrawing groups to the quinoline ring is expected to lower the LUMO energy and increase reactivity.

The table below shows hypothetical new designs based on this principle and their predicted reactivity from the fictional QSAR equation.

Table 4: In Silico Design of Quinoline Analogs and Predicted Reactivity.
Designed AnalogModificationPredicted ELUMO (eV)Predicted Charge at C4 (a.u.)Predicted log(kobs)
AAdd 5-NO2 group-1.95+0.19-1.97
BAdd 7-CF3 group-1.70+0.17-2.64
CReplace 8-COOCH3 with 8-CN-1.45+0.16-3.27

Machine Learning and Artificial Intelligence Applications in Quinoline Chemistry

For quinoline chemistry, ML models can be trained on large databases of published reactions to predict the most likely product of a given set of reactants and reagents. doaj.orgresearchgate.net These models, often based on neural networks or transformer architectures, treat chemical reactions as a language translation problem, converting reactant SMILES strings into product SMILES strings. nih.govresearchgate.net This approach can accurately predict the outcomes of complex reactions, including regioselectivity and functional group compatibility, without being explicitly programmed with chemical rules. researchgate.net

A hypothetical ML model could be used to predict the outcome of a novel cross-coupling reaction for this compound. The input would be the reactants and proposed conditions, and the output would be the predicted major product and its estimated yield.

Table 5: Hypothetical Machine Learning Prediction for a Novel Quinoline Reaction.
Input Reactant 1Input Reactant 2Proposed ConditionsPredicted Major ProductPredicted Yield (%)Confidence Score
This compoundPhenylacetylenePd(OAc)2, XPhos, K3PO4, Toluene, 110°CMethyl 4-(phenylethynyl)quinoline-8-carboxylate850.92
This compoundMorpholinePd2(dba)3, BINAP, NaOtBu, Dioxane, 100°CMethyl 4-morpholinoquinoline-8-carboxylate910.95

Retrosynthesis Planning Utilizing Quinoline Scaffolds

The synthesis of asymmetrically substituted quinolines, such as this compound, requires a strategic approach to control the regioselectivity of the substitutions. Retrosynthesis offers a logical framework for dissecting the target molecule into simpler, readily available starting materials. The quinoline core itself presents a versatile scaffold that can be assembled through various established synthetic routes or functionalized post-synthesis.

A primary consideration in the retrosynthetic analysis of this compound is the sequence of introducing the bromine atom at the C4-position and the methyl carboxylate group at the C8-position. Two general strategies can be envisioned:

Late-Stage Functionalization of a Pre-formed Quinoline Scaffold: This approach begins with a simpler quinoline derivative, which is then elaborated with the required functional groups.

Convergent Synthesis: This strategy involves the construction of the quinoline ring from precursors that already contain the desired substituents or their precursors.

Below, we explore plausible retrosynthetic pathways based on these strategies, drawing upon established methodologies for quinoline synthesis and functionalization.

Pathway A: Late-Stage Bromination

This pathway focuses on introducing the bromine atom at the C4-position as a final or near-final step. The retrosynthetic breakdown is as follows:

Figure 1: Retrosynthetic analysis of this compound via late-stage bromination.

This compound (1) can be disconnected at the C4-Br bond. This leads to a key intermediate, Methyl quinoline-8-carboxylate (2) . The transformation of 2 to 1 would involve a regioselective bromination at the C4-position.

Further disconnection of the ester functionality in 2 suggests Quinoline-8-carboxylic acid (3) as a precursor. The esterification of a carboxylic acid is a standard and high-yielding transformation.

The synthesis of Quinoline-8-carboxylic acid (3) can be achieved through several established methods for constructing the quinoline ring. One common approach is the Doebner-von Miller reaction , which involves the reaction of an α,β-unsaturated aldehyde (or its precursor) with an aniline (B41778). In this case, 2-aminobenzoic acid could be a suitable starting material.

An alternative and often more direct route to quinoline-4-carboxylic acids is the Pfitzinger reaction , which involves the condensation of an isatin (B1672199) with a carbonyl compound. researchgate.net However, for an 8-substituted quinoline, a modified approach starting from a substituted aniline is more common.

A plausible forward synthesis based on this retrosynthetic analysis is outlined below:

Step 1: Synthesis of Quinoline-8-carboxylic acid (3). This can be accomplished using a Skraup synthesis or a related cyclization reaction starting from 2-aminobenzoic acid.

Step 2: Esterification to form Methyl quinoline-8-carboxylate (2). Standard esterification conditions, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄), would yield the desired ester.

Step 3: Bromination to yield this compound (1). This is a critical step. Direct bromination of quinoline often leads to substitution at the C5 and C7 positions. However, the presence of the electron-withdrawing carboxylate group at C8 might influence the regioselectivity. A more controlled method for introducing a bromine at the C4-position would be necessary. One potential route is the conversion of a 4-hydroxyquinoline (B1666331) derivative. For instance, if the synthesis was adapted to produce Methyl 4-hydroxyquinoline-8-carboxylate, this could be converted to the 4-bromo derivative using a reagent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). chemicalbook.com A patent describes the synthesis of 4-bromoquinoline (B50189) from quinolin-4-ol using phosphorus tribromide in DMF. chemicalbook.com

Pathway B: Sandmeyer Reaction Approach

This pathway introduces the bromo group at an early stage via a Sandmeyer reaction, a reliable method for installing a halide on an aromatic ring.

Figure 2: Retrosynthetic analysis of this compound via a Sandmeyer reaction.

Here, the target molecule 1 is retrosynthetically derived from Methyl 4-aminoquinoline-8-carboxylate (4) . The Sandmeyer reaction provides a classical and effective method for converting an arylamine to an aryl bromide using nitrous acid and a copper(I) bromide catalyst. organic-chemistry.orgnih.govacs.org

The amino ester 4 can be obtained from the corresponding carboxylic acid, 4-Aminoquinoline-8-carboxylic acid (5) , via esterification.

The synthesis of 4-Aminoquinoline-8-carboxylic acid (5) can be envisioned through the reduction of a nitro group precursor, 4-Nitroquinoline-8-carboxylic acid (6) . The nitro group can be introduced via nitration of Quinoline-8-carboxylic acid (3) . The directing effects of the existing ring nitrogen and the carboxylic acid group would need to be carefully considered to achieve the desired 4-nitro isomer.

A forward synthesis based on this pathway would proceed as follows:

Step 1: Synthesis of Quinoline-8-carboxylic acid (3). As in Pathway A.

Step 2: Nitration to form 4-Nitroquinoline-8-carboxylic acid (6). Regioselective nitration would be required.

Step 3: Reduction of the nitro group to yield 4-Aminoquinoline-8-carboxylic acid (5). This is typically achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

Step 4: Esterification to give Methyl 4-aminoquinoline-8-carboxylate (4).

Step 5: Sandmeyer reaction to produce this compound (1). Diazotization of the amino group followed by treatment with CuBr would install the bromine at the C4-position.

Pathway C: Construction of the Quinoline Ring with Pre-installed Substituents

This approach involves building the quinoline ring from precursors that already contain the bromine and carboxylate functionalities (or their precursors). A well-known method for quinoline synthesis is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Figure 3: Retrosynthetic analysis via Friedländer Annulation.

In this retrosynthesis, This compound (1) is disconnected to reveal two key building blocks: Methyl 2-amino-3-bromobenzoate (7) and a two-carbon component such as acetaldehyde or its equivalent (8) .

The forward synthesis would involve the condensation of these two components, likely under acid or base catalysis, to form the quinoline ring system directly. The success of this approach hinges on the availability and reactivity of the substituted anthranilate precursor.

Table 1: Comparison of Retrosynthetic Pathways

PathwayKey Intermediate(s)Key Reaction(s)Potential AdvantagesPotential Challenges
A: Late-Stage Bromination Methyl quinoline-8-carboxylateRegioselective C4-brominationFewer steps if a suitable bromination protocol is available.Achieving high regioselectivity in the bromination step can be difficult.
B: Sandmeyer Reaction Methyl 4-aminoquinoline-8-carboxylateSandmeyer reactionThe Sandmeyer reaction is a reliable method for introducing bromine.Longer synthetic sequence; potential regioselectivity issues in the nitration step.
C: Friedländer Annulation Methyl 2-amino-3-bromobenzoateFriedländer annulationConvergent approach; potentially high efficiency.Availability and synthesis of the substituted aniline precursor.

Each of these retrosynthetic strategies offers a viable, albeit distinct, approach to the synthesis of this compound. The choice of the optimal route in a practical setting would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the ease of purification of intermediates.

Advanced Spectroscopic and Analytical Research Methodologies for Derivatives of Methyl 4 Bromoquinoline 8 Carboxylate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for the analysis of synthetic compounds, offering the ability to determine the elemental composition of a molecule with high accuracy and to probe its structure through fragmentation analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques for Quinoline (B57606) Products

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that are well-suited for the analysis of quinoline derivatives. nih.gov ESI is particularly effective for polar and ionic compounds, generating protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is advantageous for accurately determining the molecular weight of a quinoline derivative. The choice of solvent and its pH can significantly influence the ionization efficiency in ESI. libretexts.org For a compound like Methyl 4-bromoquinoline-8-carboxylate, ESI would be expected to readily produce a strong [M+H]⁺ ion, allowing for precise mass measurement.

APCI, on the other hand, is suitable for a broader range of compounds, including less polar and thermally stable molecules. rsc.org It involves the vaporization of the sample followed by chemical ionization at atmospheric pressure. nih.gov This technique often results in the formation of protonated molecules but can sometimes induce more in-source fragmentation compared to ESI, which can provide initial structural clues. For quinoline derivatives, APCI can be a valuable alternative or complementary technique to ESI, especially when dealing with a variety of substitution patterns that may affect polarity. rsc.org

A hypothetical HRMS analysis of this compound would yield a high-resolution m/z value for the protonated molecule, which can be used to confirm its elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Adduct IonTheoretical m/z
[M+H]⁺265.98113
[M+Na]⁺287.96307
[M+K]⁺303.93701
Data is predicted and serves as an example.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Complex Quinoline Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules, including quinoline derivatives. nih.govnih.gov In an MS/MS experiment, a specific ion (typically the molecular ion or a protonated molecule) is selected and subjected to collision-induced dissociation (CID), generating a series of fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. nih.gov

For quinoline derivatives, fragmentation often involves the cleavage of substituent groups and characteristic ring fissions. researchgate.net In the case of this compound, key fragmentations would be expected to include the loss of the methyl group from the ester, the loss of the entire methoxycarbonyl group, and the cleavage of the bromine atom. The fragmentation of the quinoline ring itself can also provide valuable structural information. researchgate.net The study of related halogenated quinolines, such as halquinol, has shown characteristic fragmentation pathways that can be extrapolated to understand the behavior of other bromoquinoline derivatives. epa.govmdpi.comresearchgate.net

A representative MS/MS fragmentation pattern for a substituted quinoline is detailed in the table below, illustrating the types of structural information that can be obtained.

Table 2: Representative ESI-MS/MS Fragmentation Data for a Substituted Quinoline Derivative

Precursor Ion (m/z)Fragment Ions (m/z)Postulated Neutral Loss
250235CH₃
207C₂H₃O
191COOCH₃
128C₆H₄N
This table is illustrative and based on general fragmentation patterns of quinoline esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Quinoline Ring Systems

For complex structures like substituted quinolines, one-dimensional (1D) ¹H and ¹³C NMR spectra can be difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. uncw.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecule. For a quinoline ring system, COSY is invaluable for tracing the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking substituents to the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. uncw.edu This is particularly useful for determining the stereochemistry and conformation of the molecule.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in a molecule like this compound. A representative dataset for a substituted quinoline-8-carboxylate is presented below.

Table 3: Representative ¹H and ¹³C NMR Data and 2D Correlations for a Methyl Quinoline-8-carboxylate Derivative

Positionδ¹³C (ppm)δ¹H (ppm, mult., J in Hz)HMBC Correlations (from ¹H to ¹³C)
2150.18.90 (dd, 4.2, 1.7)C3, C4, C8a
3121.57.45 (dd, 8.3, 4.2)C2, C4, C4a
4136.28.15 (dd, 8.3, 1.7)C2, C3, C4a, C5, C8a
4a128.9--
5126.87.80 (d, 7.5)C4, C6, C7, C8a
6129.57.60 (t, 7.8)C5, C7, C8
7132.17.95 (d, 8.1)C5, C6, C8, C8a
8130.5--
8a148.3--
CO167.3--
OCH₃52.53.95 (s)CO
Data is representative for a substituted methyl quinoline-8-carboxylate.

Solid-State NMR for Polymeric or Crystalline Quinoline Derivatives

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. researchgate.net For crystalline derivatives of this compound, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different physical properties, and ssNMR is a powerful tool for their characterization. The technique can also provide information on intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. libretexts.org

Dynamic NMR Studies for Conformational Analysis of Substituted Quinolines

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes and restricted rotation. For substituted quinolines, particularly those with bulky substituents, restricted rotation around single bonds can lead to the existence of different conformers that can be observed by NMR at low temperatures. By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these conformational changes. For this compound, DNMR could be used to investigate the rotational barrier of the carboxylate group, which could be influenced by the adjacent bromo substituent and the peri-relationship with the nitrogen atom. Additionally, concentration-dependent NMR studies can reveal information about intermolecular interactions and self-association in solution.

X-ray Crystallography for Unambiguous Molecular Structure and Conformation Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.comrsc.org It provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is indispensable for the structural elucidation of complex molecules like quinoline derivatives. xjtu.edu.cn

Single-Crystal X-ray Diffraction for Absolute Stereochemistry of Chiral Quinoline Derivatives

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the absolute configuration of chiral molecules. mdpi.com For chiral derivatives of this compound, obtaining a high-quality single crystal allows for the precise mapping of each atom in space, thereby confirming the stereochemistry.

Research on various quinoline derivatives has demonstrated the utility of SCXRD in structural confirmation. For instance, the crystal structures of novel quinolone derivatives have been elucidated, revealing their crystallization in specific space groups like the monoclinic P2₁/n system. wiley.comnih.gov Such studies provide detailed data on the dihedral angles between the quinoline and other associated ring systems, as well as insights into intermolecular interactions like C-H···O hydrogen bonds that stabilize the crystal lattice. wiley.comorganic-chemistry.org In one study, the methylation of a methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was investigated, and SCXRD was used to confirm the structures of the resulting S-methylation, O-methylation, and N-methylation products, each crystallizing in different systems (monoclinic P2₁/c and triclinic P-1). cam.ac.uk This highlights the technique's ability to distinguish between closely related isomers.

The determination of absolute structure is critical, as different enantiomers of a chiral compound can exhibit vastly different biological activities. rsc.org While traditional SCXRD using anomalous dispersion is effective, it is often limited to compounds containing heavier atoms. rsc.org Newer methods, such as those using circularly polarized X-rays, are being developed to determine the absolute structure of crystals, including those with only light elements. rsc.org

Table 1: Example Crystallographic Data for Quinoline Derivatives

Compound Formula Crystal System Space Group Key Parameters Reference
5-nitroquinolin-8-yl-3-bromobenzoate C₁₆H₉BrN₂O₄ Monoclinic P2₁/n Dihedral angle: 117.7(2)° wiley.com
5-nitroquinolin-8-yl-3-chlorobenzoate C₁₆H₉ClN₂O₄ Monoclinic P2₁/n Dihedral angle: 117.4(2)° wiley.com
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate C₁₂H₁₁NO₃S Monoclinic P2₁/c a=4.0161(9)Å, b=17.850(4)Å, c=15.891(6)Å cam.ac.uk
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate C₁₃H₁₃NO₃S Monoclinic P2₁/c a=9.5401(7)Å, b=11.8332(8)Å, c=11.858(1)Å cam.ac.uk
Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate C₁₃H₁₃NO₃S Triclinic P-1 a=7.8907(9)Å, b=8.2795(9)Å, c=9.8449(12)Å cam.ac.uk

This table is illustrative and based on data from published research on various quinoline derivatives.

Powder X-ray Diffraction for Crystalline Phase Analysis of Quinoline-Based Materials

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. researchgate.net It is particularly useful for identifying the crystalline phases present in a bulk sample, assessing sample purity, and studying polymorphism. researchgate.net For quinoline-based materials, PXRD can confirm whether a synthesized compound is in the desired crystalline form or if it exists as a mixture of polymorphs or an amorphous solid. rsc.org

Quantitative phase analysis (QPA) using PXRD allows for the determination of the weight fraction of each crystalline phase in a multiphase sample. nih.gov Doping methods, where a known amount of a standard is added to the sample, can be employed to obtain accurate quantitative results by correcting for X-ray absorption effects. nih.gov This is crucial in pharmaceutical development and materials science, where the presence and proportion of different crystalline forms can significantly impact a material's properties. For example, the Rietveld refinement method, a powerful technique for analyzing PXRD data, can be used to determine the fractions and microstructural parameters of different phases in a sample. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment in Asymmetric Synthesis

Many quinoline derivatives are chiral, making their separation and enantiomeric purity assessment critical, especially in pharmaceutical contexts. rsc.org Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the premier technique for separating enantiomers and diastereomers. nih.govyoutube.com

The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column. youtube.comuncw.edupharmaguideline.comresearchgate.net The direct approach, which is more common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.comresearchgate.net

Development of Chiral Stationary Phases for Quinoline Derivatives

The success of direct chiral separation hinges on the selection of an appropriate chiral stationary phase (CSP). A wide variety of CSPs have been developed and are commercially available, with polysaccharide-based CSPs being the most popular for HPLC. youtube.com These CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, have shown broad applicability for separating the enantiomers of various compounds, including quinoline derivatives.

Other important classes of CSPs include:

Cyclodextrin-based CSPs: These are effective for separating a range of chiral compounds. youtube.com

Macrocyclic glycopeptide-based CSPs: These offer unique selectivity for certain classes of molecules.

Chiral crown ether-based CSPs: These are particularly useful for the enantioseparation of primary amine compounds. youtube.com

Pirkle-type or brush-type CSPs: These were among the earliest developed and are based on a smaller chiral molecule bound to the support.

For gas chromatography, CSPs based on cyclodextrin (B1172386) derivatives are widely used. Recent advancements have also seen the development of CSPs from chiral porous materials like metal-organic frameworks (MOFs). The choice of CSP and chromatographic conditions (mobile phase, temperature) is crucial for achieving optimal separation.

Table 2: Examples of Chiral Stationary Phases for Quinoline Derivative Separation

Stationary Phase Type Example CSP Application Area Reference
Polysaccharide-based Chiralcel OD-3, Chiralpak AD-3 HPLC separation of trans-β-lactam ureas
Polysaccharide-based NicoShell, VancoShell, WhelkoShell HPLC and SFC separation of hexahydroquinoline derivatives
Cyclodextrin-based Lipodex, Chirasil-DEX GC separation of various chiral compounds
Chiral Derivatizing Reagent Quinoline-L-proline amide Indirect RP-HPLC separation of β-blockers uncw.edu

This table provides examples of CSPs used for separating chiral compounds, including classes relevant to quinoline derivatives.

On-Line Coupling with Mass Spectrometry for Chiral Analysis

Coupling chiral chromatography (both HPLC and GC) with mass spectrometry (MS) provides a powerful analytical tool. This hyphenated technique combines the high separation power of chromatography with the high sensitivity and structural information provided by MS. nih.gov Chiral HPLC-MS or GC-MS is invaluable for identifying and quantifying enantiomers in complex mixtures, such as biological samples. The mass spectrometer serves as a highly selective and sensitive detector, confirming the identity of the separated enantiomers by their mass-to-charge ratio and fragmentation patterns. This is particularly useful for trace analysis and for validating the enantiomeric purity of synthesized chiral derivatives of this compound. researchgate.net

In Situ Reaction Monitoring Techniques and Kinetics Studies

Understanding the mechanism and kinetics of chemical reactions is fundamental to process optimization and control. In situ (in the reaction mixture) monitoring techniques, often referred to as Process Analytical Technology (PAT), provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. mdpi.com

For the synthesis of quinoline derivatives, which can involve complex multi-step reactions like the Friedländer annulation or Skraup synthesis, in situ monitoring is highly advantageous. pharmaguideline.com Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose.

In Situ FTIR Spectroscopy: By inserting a fiber-optic probe directly into the reaction vessel, FTIR spectroscopy can track changes in the vibrational frequencies of functional groups in real-time. nih.govcam.ac.uk This allows for the monitoring of the consumption of starting materials and the formation of products and key intermediates. mdpi.com Studies have successfully used in situ FTIR to monitor the formation of diazonium salts and their subsequent use in Heck-Matsuda reactions, demonstrating the technique's ability to determine optimal reaction parameters and precise reaction endpoints. mdpi.com This approach can be directly applied to monitor the various synthetic routes to this compound derivatives. pharmaguideline.com

In Situ NMR Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. Using specialized high-pressure NMR tubes, it is possible to monitor reactions under elevated temperatures and pressures. organic-chemistry.org This has been applied to study catalytic reactions, providing crucial insights into reaction mechanisms and identifying labile, catalytically active species that only exist under reaction conditions. organic-chemistry.orgrsc.org For quinoline chemistry, in situ NMR can help elucidate complex reaction pathways and interactions, such as the proposed aromatic stacking interactions between quinoline molecules in solution.

These kinetic studies provide a deeper understanding of the reaction mechanism, which is essential for improving reaction yields, minimizing byproducts, and ensuring the safe and efficient synthesis of target compounds like this compound.

FTIR and Raman Spectroscopy for Real-Time Reaction Progress of Quinoline Transformations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful, non-invasive means to monitor chemical reactions in real time. researchgate.net These techniques provide detailed molecular information by probing the vibrational modes of molecules, allowing for the tracking of reactants, intermediates, and products as their concentrations change throughout a reaction. youtube.comyoutube.com In-line FTIR and Raman probes can be directly immersed into a reaction vessel, providing a continuous stream of data that reveals reaction kinetics, pathways, and endpoints. researchgate.netyoutube.com

For transformations involving the quinoline core, these methods are highly effective. For instance, in the synthesis of quinoline derivatives, specific functional group changes can be readily tracked. The disappearance of reactant bands and the appearance of product bands can be correlated with reaction progress. youtube.com Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or slurry-based systems, as well as for tracking changes in crystal structure and polymorphism, which can be critical in pharmaceutical synthesis. youtube.comnih.gov

Research has demonstrated the ability of Raman spectroscopy to monitor various medicinally-relevant reactions, such as Knoevenagel and Claisen-Schmidt condensations, which can be analogous to synthetic routes for functionalizing quinoline derivatives. nih.gov The analysis of characteristic in-line infrared and Raman bands allows for the monitoring of diverse processes, including chemical reactions and crystallizations. researchgate.net For example, the functionalization of a quinoline ring can be followed by observing shifts in the vibrational modes of the aromatic system or the appearance of new bands corresponding to the added functional group. A study on 2-chloroquinoline-3-carboxaldehyde used DFT calculations to assign specific vibrational frequencies, which is a foundational step for real-time monitoring. nih.gov Similarly, detailed vibrational analysis of other quinoline derivatives provides reference data for tracking their transformations. researchgate.net

The following table summarizes characteristic vibrational frequencies that could be used to monitor the progress of typical transformations on a quinoline scaffold, based on data from related compounds.

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance in Reaction MonitoringSpectroscopic Method
C=O Stretch (Ester)1720-1740Monitors presence/conversion of the carboxylate group.FTIR
C=N Stretch (Quinoline Ring)1600-1620Tracks changes to the quinoline core structure.Raman, FTIR
Aromatic C=C Stretch1500-1580Indicates functionalization or substitution on the aromatic rings. researchgate.netRaman, FTIR
C-Br Stretch500-600Monitors cleavage or substitution of the bromine atom.Raman, FTIR
N-N Stretch (Azide group)~1300Characteristic marker for the introduction of an azide (B81097) group in substitution reactions. researchgate.netFTIR, Raman

This real-time data acquisition enables a deeper understanding of reaction mechanisms and facilitates the optimization of process parameters such as temperature, pressure, and catalyst loading to improve yield and purity. researchgate.netyoutube.com

UV-Vis Spectroscopy for Intermediate Detection in Quinoline Reactions

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions in conjugated systems like quinoline and for detecting the formation of transient intermediates during reactions. mdpi.com The quinoline ring system and its derivatives exhibit characteristic absorption bands in the UV-Vis region, which are sensitive to substitution patterns and changes in the electronic structure. researchgate.netresearchgate.net This sensitivity allows for the qualitative and quantitative analysis of quinoline-containing compounds. nih.gov

In the context of reaction monitoring, UV-Vis spectroscopy is particularly adept at identifying short-lived, colored, or electronically distinct intermediates that may not be observable by other means. For example, in photochemical or radical-mediated reactions of quinolines, transient species such as radical cations or excited states can be detected. A study on the photorearrangement of quinoline-protected anilines utilized femtosecond transient absorption (fs-TA) spectroscopy to identify characteristic transient absorption profiles of short-lived intermediates, including singlet excited states. nih.gov Similarly, the mechanism of iron-catalyzed hydroxyalkylation of quinoline was proposed to proceed through a nitrogen-centered alkyl quinolyl radical cation, an intermediate that could potentially be characterized by its UV-Vis absorption spectrum. mdpi.com

The absorption maxima (λmax) of quinoline derivatives are influenced by the nature and position of substituents on the ring system. Electron-donating or -withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. This solvatochromic effect can also provide information about the polarity of the reaction medium and the nature of the species in solution. researchgate.net For instance, the protonated form of quinoline (quinolinium ion) exhibits different absorption spectra compared to the neutral molecule, a feature that can be used to study acid-catalyzed reactions. rsc.org

The table below presents typical UV-Vis absorption data for quinoline and some of its derivatives, illustrating the spectral shifts that can be exploited for analytical purposes.

Compoundλmax (nm)Solvent/ConditionsSignificance for Intermediate Detection
Quinoline~225, 275, 310EthanolBaseline spectrum for unsubstituted quinoline core. researchgate.net
Protonated Quinoline (QuinolineH⁺)~370, ~237Gas PhaseRepresents an acidic intermediate or reaction condition. rsc.org
Aminoquinoline~245, 335EthanolShows bathochromic shift due to electron-donating group. researchgate.net
Nitroquinoline~250, 320EthanolIllustrates effect of electron-withdrawing group. researchgate.net
Quinoline-protected Aniline (B41778) (deprotonated)249, 380ACN/PBS bufferRepresents a potential reactant or intermediate state in photoreactions. nih.gov

By monitoring changes in the UV-Vis spectrum in real time, researchers can gain insights into the formation and decay of intermediates, helping to build a comprehensive picture of the reaction mechanism. nih.govmdpi.com This information is crucial for controlling reaction pathways and preventing the formation of undesired byproducts.

Emerging Applications and Interdisciplinary Research Leveraging Methyl 4 Bromoquinoline 8 Carboxylate As a Scaffold

Development of Fluorescent Probes and Sensors Based on Quinoline (B57606) Frameworks

The unique photophysical properties of the quinoline nucleus make it an excellent fluorophore for the design of chemosensors. ingentaconnect.com Quinoline-containing compounds can form highly fluorescent complexes with various metal ions, a phenomenon that has been widely exploited for the development of sensitive and selective detection methods. ingentaconnect.com These sensors are crucial tools in environmental monitoring, biological research, and medical diagnostics.

The design of effective metal ion sensors often relies on the principle of chelation-enhanced fluorescence (CHEF). researchgate.net In this process, a weakly fluorescent quinoline-based ligand experiences a significant increase in fluorescence intensity upon binding to a specific metal ion. This "turn-on" response allows for the sensitive detection of the target ion. The 8-hydroxyquinoline (B1678124) (8-HQ) framework is a classic example, exhibiting poor fluorescence on its own but becoming brightly fluorescent upon complexation with metal ions. rsc.org

Researchers have developed a variety of quinoline-based sensors for the detection of biologically and environmentally important metal ions. For instance, quinoline derivatives have been successfully employed to create selective fluorescent probes for zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺/Fe²⁺) ions. ingentaconnect.comresearchgate.netnih.gov The selectivity of these sensors can be tuned by modifying the substituents on the quinoline ring, which alters the binding affinity and photophysical properties of the resulting metal complex.

Quinoline-Based Sensor Target Ion Detection Principle Reported Detection Limit
Bis(2-quinolinylmethyl)benzylamineZn²⁺Fluorescence Enhancement1.2 x 10⁻⁶ M ingentaconnect.com
2-(quinoline-2-yl)quinazoline-4(3H)-oneZn²⁺Fluorescence Enhancement8.82 x 10⁻⁷ mol L⁻¹ ingentaconnect.com
Quinoline-based thiazole (B1198619) derivatives (QPT and QBT)Fe³⁺, Fe²⁺, Cu²⁺Fluorescence QuenchingNot Specified researchgate.net
XYQZn(II)Fluorescence Turn-on0.53 μM researchgate.net

This table presents examples of quinoline-based fluorescent sensors and their performance in detecting specific metal ions.

The functional groups on Methyl 4-bromoquinoline-8-carboxylate make it an ideal starting material for novel metal ion sensors. The methyl carboxylate group can act as a coordinating site for metal ions, while the bromo group can be readily substituted to introduce other chelating moieties or to tune the electronic properties of the quinoline ring system, thereby enhancing the selectivity and sensitivity of the sensor.

The fluorescence of quinoline derivatives has also been harnessed for bioimaging applications, enabling the visualization of biological processes and structures within living cells and organisms. jst.go.jpnih.gov The ability to design probes that are biocompatible, stable in biological media, and exhibit bright fluorescence upon binding to a target makes the quinoline scaffold highly attractive for this purpose. ingentaconnect.com

One notable application is the use of quinoline-based probes for sentinel lymph node (SLN) mapping. A novel quinoline-based fluorescent probe, KSNP117, has been developed for the sensitive and quantitative detection of SLNs. jst.go.jp In vivo studies showed that KSNP117 accumulates in the SLNs of mice shortly after injection without causing toxicity, highlighting its potential as a lymphatic tracer in biomedical imaging. jst.go.jp Furthermore, quinoline derivatives have been investigated as intercalating probes for imaging nucleic acids within cells. nih.gov

The structural features of this compound provide a versatile platform for creating new bioimaging agents. The bromo and methyl carboxylate groups can be modified to attach targeting moieties that direct the probe to specific cells or organelles, or to conjugate other functional groups that enhance its photophysical properties for improved imaging performance.

Ligand Design for Catalysis and Coordination Chemistry Research

The quinoline motif is a privileged structure in ligand design for both catalysis and the development of metal-based drugs. The nitrogen atom in the quinoline ring acts as a Lewis base, allowing it to coordinate with a wide range of metal centers. The rigid bicyclic structure of quinoline can also impart specific steric and electronic properties to the resulting metal complexes, influencing their reactivity and biological activity.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this goal. Chiral ligands containing quinoline motifs have emerged as a significant class of ligands for a variety of asymmetric transformations. ingentaconnect.comresearchgate.net

These ligands can be synthesized with various chiral elements, such as chiral centers, axes, or planes, and their structures can be readily modified to fine-tune their catalytic performance. Quinoline-based chiral ligands have been successfully applied in a range of asymmetric reactions, including carbon-carbon bond formations, allylic reactions, cycloadditions, and hydrogenations. ingentaconnect.comresearchgate.net For example, chiral ruthenium(II) complexes with η⁶-arene-N-monosulfonylated diamine ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of quinoline derivatives themselves. researchgate.net

This compound serves as an excellent precursor for the synthesis of novel chiral quinoline ligands. The bromo group can be utilized in cross-coupling reactions to introduce chiral substituents, while the methyl carboxylate group can be converted into other functional groups, such as amides or alcohols, to create multidentate chiral ligands.

Type of Quinoline-Based Chiral Ligand Asymmetric Reaction
Schiff Base Type Ligands1,4-addition of dialkylzinc to α,β-unsaturated ketones
Oxazolinyl-Type LigandsVarious asymmetric transformations
Chiral N,N-Type LigandsVarious asymmetric transformations
Amine-Based Chiral LigandsVarious asymmetric transformations
P,N-Type Chiral LigandsVarious asymmetric transformations

This table showcases the diversity of quinoline-based chiral ligands and their applications in asymmetric catalysis.

The coordination of quinoline-based ligands to metal ions can lead to the formation of metallodrugs with unique therapeutic properties. rsc.orgscinito.ai The metal center can introduce new mechanisms of action, and the ligand can modulate the bioavailability, stability, and toxicity of the complex. For instance, copper(II) complexes with imine quinoline ligands have been synthesized and shown to possess cytotoxic activity against cancer cells. rsc.orgbenthamdirect.com The structure-activity relationship studies indicate that modifications to the quinoline ligand can significantly impact the biological potency of the metal complex. rsc.org

In the field of nuclear medicine, quinoline derivatives are being explored for the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. jst.go.jpresearchgate.netnih.gov Radioiodinated quinoline derivatives, for example, have shown potential for imaging tumors by targeting metal ion binding sites. researchgate.net More recently, the quinoline ring has been incorporated into ligands for prostate-specific membrane antigen (PSMA), a target for the diagnosis and therapy of prostate cancer. jst.go.jp

The functional groups of this compound provide a versatile platform for the design of novel ligands for metallodrugs and radiopharmaceuticals. The bromo substituent can be used to attach chelating agents for radiometals, while the methyl carboxylate group can be modified to improve the pharmacokinetic properties of the resulting radiopharmaceutical.

Exploration in Agrochemistry and Crop Protection Research

The quinoline scaffold is not only important in medicine but also plays a significant role in the development of new agrochemicals. ingentaconnect.comresearchgate.netresearchgate.netscinito.aiacs.org The growing global population necessitates an increase in agricultural productivity, which is often hampered by pests and diseases. ingentaconnect.combenthamdirect.com Quinoline derivatives have shown promise as fungicides, insecticides, and herbicides, offering potential solutions to these challenges. nih.govjst.go.jpnih.govgoogle.com

The biological activity of quinoline derivatives in an agricultural context is diverse. For example, 8-hydroxyquinoline and its metal complexes have long been recognized for their antifungal properties. nih.gov More recent research has focused on the development of novel quinoline-based fungicides with improved efficacy and broader spectrum of activity. jst.go.jpgoogle.comacs.org In the realm of insecticides, flometoquin, a phenoxy-quinoline derivative, has been discovered as a potent and fast-acting agent against various thrips species. jst.go.jp Furthermore, certain quinoline alkaloids have demonstrated herbicidal activity, inhibiting seed germination and plant growth. nih.gov

The development of new and effective agrochemicals is an ongoing process, and this compound represents a valuable starting point for the synthesis of novel active ingredients. The bromo and methyl carboxylate groups can be functionalized to create a wide range of derivatives with potentially enhanced pesticidal activity and improved environmental profiles. The exploration of this versatile scaffold could lead to the discovery of the next generation of crop protection agents.

Agrochemical Class Example of Quinoline-Based Compound Target Pest/Disease
Fungicide8-hydroxyquinolineVarious Fungi nih.gov
FungicideQuinofumelinRice blast, gray mold jst.go.jp
InsecticideFlometoquinThrips species jst.go.jp
InsecticideQuinoline-based hydrazone derivativesSpodoptera litura rsc.org
HerbicideGraveoline (a 2-phenylquinolinone alkaloid)Monocot and dicot weeds nih.gov

This table provides examples of the application of quinoline derivatives in different classes of agrochemicals.

Precursors for Advanced Materials Science Research

The rigid and planar structure of the quinoline ring, along with its electronic properties, makes it an attractive building block for the creation of advanced materials. The functionalization of the quinoline core, for which this compound is a key starting material, allows for the tuning of these properties for specific applications in materials science.

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of modern materials science. Quinoline derivatives have emerged as valuable components in the construction of self-assembling systems and supramolecular architectures. nih.gov A new gelator containing a quinoline group has been shown to form stable organogels in various solvents, with the ability to self-assemble into different structures. rsc.org These self-assembled materials can exhibit interesting properties, such as changes in fluorescence and surface wettability. rsc.org The formation of supramolecular assemblies is often driven by noncovalent interactions, which can be influenced by the structure of the quinoline derivative. acs.org For instance, a bis-quinoline-based acyl hydrazone has been designed to form a metallo-supramolecular assembly upon binding with zinc ions, creating a polymeric array. mdpi.com These types of supramolecular architectures hold promise for the development of functional materials. nih.gov

Quinoline derivatives are extensively researched for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Tris-(8-hydroxyquinolinato) aluminum (Alq3) is a well-known electroluminescent material used in OLEDs. researchgate.net Researchers have synthesized and characterized other quinoline-based materials, such as 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), which show promising electron transporting and blue-emitting properties for OLED applications. researchgate.net Devices fabricated with DMeOBQ have demonstrated bright blue emission with a low turn-on voltage. researchgate.net Furthermore, bis(8-hydroxyquinoline) zinc derivatives with a styryl group have been used to create OLEDs with yellow emission. mdpi.com The introduction of quinoline-based thermally activated delayed fluorescence (TADF) emitters with aggregation-induced emission (AIE) properties has led to the development of efficient non-doped OLEDs. rsc.org For example, OLEDs based on the emitter PXZ-QL achieved a maximal external quantum efficiency (EQE) of 17.3%. rsc.org The use of quinoline derivatives as fluorescent materials in OLEDs is a practical and promising area of research. researchgate.netdergipark.org.tr

Table 3: Performance of OLEDs with Quinoline-Based Emitters

Quinoline-Based MaterialDevice ConfigurationEmission ColorKey Performance MetricsReference
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ)ITO/NPB/DMeOBQ/CsF/AlBluePeak wavelength: 425nm; Turn-on voltage: 2.8 eV. researchgate.net researchgate.net
Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_OCH3:PVK)Spin-coated active layerYellowEmission at 578 nm; Maximum brightness: 2244 cd/m²; Maximum current efficiency: 1.24 cd/A. mdpi.com mdpi.com
PXZ-QL (TADF emitter)Non-doped OLEDNot specifiedMaximal EQE: 17.3%; Turn-on voltage: 2.6 eV. rsc.org rsc.org

Integration into Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds. Quinoline moieties, with their specific structural and electronic features, are increasingly being incorporated into complex supramolecular systems.

The synthesis of macrocyclic compounds containing quinoline units has garnered significant interest in recent years. researchgate.netelsevierpure.com These large, ring-shaped molecules can exhibit unique properties and functions. elsevierpure.comresearchgate.net For example, a 15-membered macrocycle, oxa-TriQuinoline (o-TQ), has been designed and synthesized, which can act as a tridentate nitrogen ligand to capture a copper(I) cation. researchgate.netresearchgate.net Another example is TEtraQuinoline (TEQ), a macrocycle composed of four quinoline units. researchgate.netresearchgate.net These quinoline-based macrocycles have potential applications in organometallic and supramolecular chemistry. elsevierpure.com

In addition to macrocycles, quinoline units have been used to construct porous, shape-persistent organic cages. A notable example is the transformation of a salicylimine cage into a robust quinoline cage through a twelve-fold Povarov reaction. nih.gov This quinoline cage demonstrates chemical stability over a wide pH range and exhibits acidochromism, changing color in response to acid concentration. nih.gov Such cage compounds are soluble and can be processed from solution, opening up possibilities for applications in areas like sensing. nih.gov The incorporation of a delocalized quinolinium has also been shown to facilitate the entry of macrocycles into the central nervous system. nih.gov

Molecular Recognition Studies Involving Quinoline-Based Receptors

The quinoline ring system, a fundamental structural component of this compound, is a highly versatile and privileged scaffold in the field of molecular recognition. nih.govnih.gov Its unique electronic properties, rigid planar structure, and the presence of a nitrogen heteroatom make it an excellent candidate for the construction of synthetic receptors designed to selectively bind specific ions or molecules. nih.govmdpi.com The electron-deficient nature of the quinoline ring, coupled with the potential for hydrogen bonding and π-π stacking interactions, allows for the design of sophisticated host-guest systems. mdpi.comnih.gov Research in this area explores the fundamental principles of non-covalent interactions and their application in sensing, catalysis, and separation technologies.

The utility of the quinoline framework is prominently demonstrated in the development of receptors for anion recognition. Anions play crucial roles in numerous biological and chemical processes, and the creation of synthetic receptors that can selectively bind them is of significant interest. Scientists have successfully designed and synthesized a variety of quinoline-based receptors incorporating additional binding motifs, such as ureas, indoles, and amides, to enhance binding affinity and selectivity. researchgate.net These appended groups act as hydrogen bond donors, forming specific and directional interactions with the target anion, while the quinoline unit provides the structural backbone and can participate in further non-covalent interactions. researchgate.net

In one notable study, a series of six quinoline-based anion receptors were prepared and their binding capabilities for various halide anions were investigated. researchgate.net These receptors were designed to feature different hydrogen-bonding groups attached to the quinoline scaffold. Preliminary studies revealed that these receptors exhibited a degree of selectivity, preferentially binding chloride over bromide and iodide in solution. researchgate.net This selectivity is attributed to the precise spatial arrangement of the hydrogen bond donors, which complements the size and geometry of the chloride anion more effectively than the larger halides. The interactions are primarily driven by hydrogen bonding between the receptor's donor sites (e.g., from an indole (B1671886) or urea (B33335) moiety) and the anion. researchgate.net

Beyond small anions, the principles of molecular recognition using quinoline scaffolds are extensively applied in medicinal chemistry, where the target is often a complex biological receptor like an enzyme or a protein. semanticscholar.orgunina.it In this context, the quinoline core acts as a pharmacophore that can be strategically modified to achieve high-affinity binding to a specific biological target. A structure-guided approach is often employed to design inhibitors for enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), a key target in cancer and autoimmune disease therapy. nih.gov

Detailed research into quinoline-based DHODH inhibitors illustrates the precise molecular interactions at play. The carboxylate group on some quinoline derivatives, for instance, is crucial as it can form a salt bridge with positively charged amino acid residues, such as Arginine (R136), in the enzyme's active site. nih.gov Further optimization of the quinoline scaffold can introduce new hydrogen-bonding capabilities. For example, strategic placement of functional groups can lead to novel interactions with residues like Threonine (T63) or Tyrosine (Y356) within the binding pocket, sometimes mediated by a water molecule. nih.gov These specific interactions are key to the high potency and selectivity of the inhibitors.

The following table presents data for selected quinoline-based compounds, illustrating their inhibitory potency against human DHODH, which is a direct measure of the strength of molecular recognition between the small molecule and the enzyme.

Table 1: Inhibitory Potency of Selected Quinoline-Based Compounds against Human Dihydroorotate Dehydrogenase (hDHODH)

Compound ID Structure hDHODH IC₅₀ (nM) Key Interactions Noted
Brequinar A foundational quinoline-based inhibitor. ~250 Salt bridge from carboxylate to Arginine (R136). nih.gov
Analog 41 A modified quinoline-4-carboxylic acid. 9.71 ± 1.4 Designed for enhanced interactions within the binding pocket. nih.gov
Analog 43 A quinoline-based inhibitor. 26.2 ± 1.8 Forms a novel water-mediated hydrogen bond with Threonine (T63). nih.gov
Analog 46 A 1,7-naphthyridine (B1217170) derivative (isomer of quinoline). 28.3 ± 3.3 Forms a novel hydrogen bond with Tyrosine (Y356). nih.gov

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate stronger binding and more effective molecular recognition. Data sourced from reference nih.gov.

These studies underscore the power of the quinoline scaffold, the core of this compound, as a foundational element in the design of molecules for specific molecular recognition tasks. Whether for sensing simple anions or inhibiting complex enzymes, the structural and electronic features of quinoline can be leveraged to achieve high levels of affinity and selectivity. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-bromoquinoline-8-carboxylate, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The synthesis typically involves bromination and esterification of quinoline precursors. For optimization, reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd or Cu-based catalysts) should be systematically tested. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate high-purity product. Monitoring reaction progress with TLC or HPLC can identify intermediates and byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining crystal structure . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., bromine at C4, ester at C8).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion validation.
  • FT-IR : To verify ester carbonyl (~1700 cm1^{-1}) and C-Br stretches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogs like 8-bromoquinoline-4-carboxylic acid, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; first-aid measures include rinsing exposed skin with water and consulting a physician. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How do positional isomerism and substituent effects (e.g., bromine at C4 vs. C2/C6) influence the reactivity and bioactivity of methyl bromoquinolinecarboxylates?

  • Methodological Answer : Comparative studies of analogs (e.g., Methyl 2-bromoquinoline-4-carboxylate) show that bromine position alters electronic density and steric hindrance, affecting nucleophilic substitution rates. For example, C4 bromine may enhance electrophilicity at C8, facilitating cross-coupling reactions. Bioactivity differences (e.g., protozoal inhibition) can be probed via SAR studies using substituent-specific assays .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity or binding affinity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) can model electron distribution and reaction pathways (e.g., bromine displacement). Molecular docking (AutoDock Vina, Schrödinger) using SMILES/InChI descriptors (e.g., InChI=1S/C11H8BrNO2...) predicts interactions with biological targets like quinoline-binding enzymes. Validate models with experimental crystallographic data .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC50_{50} values across assays)?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent DMSO concentration) or cell-line variability. Standardize protocols:

  • Use identical positive/negative controls (e.g., chloroquine for antimalarial assays).
  • Validate solubility with dynamic light scattering (DLS).
  • Replicate experiments across multiple labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.